molecular formula C7H6O4 B1581160 Methyl 2-oxo-2H-pyran-3-carboxylate CAS No. 25991-27-9

Methyl 2-oxo-2H-pyran-3-carboxylate

Cat. No.: B1581160
CAS No.: 25991-27-9
M. Wt: 154.12 g/mol
InChI Key: GJVZWOMUTYNUCE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2H-pyran-3-carboxylate is a cyclic α ,β  -unsaturated ketone. It activates caspases-3, -8 and -9 weakly in HL-60 cells.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-6(8)5-3-2-4-11-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVZWOMUTYNUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180653
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25991-27-9
Record name 3-Carbomethoxy-2-pyrone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Record name Methyl 2-oxo-2H-pyran-3-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways leading to methyl 2-oxo-2H-pyran-3-carboxylate, a valuable heterocyclic building block in organic and medicinal chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not just procedural steps but also the underlying mechanistic principles and practical insights to inform experimental design and optimization.

Introduction: The Significance of the 2-Oxo-2H-pyran Scaffold

The 2-oxo-2H-pyran (or α-pyrone) framework is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[2][3] These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures due to its reactive diene system and ester functionality, making it a key player in the development of novel therapeutics.[1][2]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be broadly approached through several key methodologies. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide will focus on the most prevalent and scientifically robust methods: the Von Pechmann condensation and strategies involving the Knoevenagel condensation.

The Von Pechmann Condensation Route: A Classic Approach

The Von Pechmann condensation is a traditional and reliable method for the synthesis of coumarins and, by extension, certain 2-oxo-2H-pyrans. While the classic Pechmann reaction involves the condensation of a phenol with a β-ketoester, a modification of this approach is applicable for the synthesis of pyran-2-ones from non-phenolic starting materials.

A notable example is the synthesis of coumalic acid from malic acid, which can then be esterified to yield methyl coumalate (an alternative name for this compound).[6][7] This process typically involves strong acids like fuming sulfuric acid.[6]

Mechanistic Insights:

The reaction proceeds through the dehydration of malic acid to form formylacetic acid, which then undergoes self-condensation and cyclization under the strongly acidic conditions to yield coumalic acid. The subsequent esterification with methanol furnishes the desired product. The use of a strong dehydrating acid is crucial for promoting the necessary condensation and cyclization steps.

Generalized Workflow for Von Pechmann Style Synthesis:

von_pechmann_workflow start Malic Acid intermediate Coumalic Acid start->intermediate Condensation & Cyclization reagent1 Fuming Sulfuric Acid reagent1->start product This compound intermediate->product Esterification reagent2 Methanol / H₂SO₄ reagent2->intermediate

Caption: Workflow for the synthesis of this compound via the Von Pechmann approach.

Experimental Protocol: Synthesis of Methyl Coumalate from Coumalic Acid [6]

This protocol outlines the esterification of coumalic acid, which can be prepared from malic acid.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Coumalic Acid140.0850 g0.36
Concentrated Sulfuric Acid98.08139 mL-
Methanol32.0470 mL-
Anhydrous Sodium Carbonate105.99As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a thermometer, carefully add 139 mL of concentrated sulfuric acid.

  • While swirling, add 50 g of pulverized coumalic acid in small portions, maintaining the temperature between 20°C and 30°C by occasional cooling in an ice bath.

  • Add 70 mL of methanol in small portions, keeping the temperature between 25°C and 35°C.

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the reaction mixture to approximately 40°C and pour it slowly with stirring into 800 mL of water in a 2 L beaker, maintaining the temperature below 40°C with an ice bath.

  • Neutralize the mixture by adding anhydrous sodium carbonate in small portions with stirring until it is slightly alkaline.

  • Collect the precipitated ester by filtration and wash it four times with 100 mL portions of cold water to remove inorganic salts.

  • Air-dry the product overnight. The yield of methyl coumalate is typically in the range of 32-45%.

Knoevenagel Condensation and Subsequent Cyclization: A Versatile Strategy

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is a cornerstone in the synthesis of various 2H-pyran-2-ones.[8][9][10] This strategy typically involves the reaction of an aldehyde or ketone with an active methylene compound, followed by an intramolecular cyclization to form the pyran ring.[8]

Mechanistic Rationale:

The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aldehyde and an active methylene compound to form a vinylogous intermediate.[9] This is followed by an intramolecular Michael addition or a related cyclization pathway to construct the 2-oxo-2H-pyran ring.[8] The choice of catalyst, often a weak base like piperidine, is critical to facilitate the initial condensation without promoting self-condensation of the starting materials.[9]

Visualizing the Knoevenagel-Michael Cascade:

knoevenagel_michael reactants Aldehyde + Active Methylene Compound knoevenagel_product Knoevenagel Adduct reactants->knoevenagel_product Knoevenagel Condensation catalyst Base Catalyst (e.g., Piperidine) catalyst->reactants cyclization Intramolecular Michael Addition knoevenagel_product->cyclization pyranone 2-Oxo-2H-pyran Derivative cyclization->pyranone Cyclization

Caption: The tandem Knoevenagel condensation-Michael addition pathway for 2-oxo-2H-pyran synthesis.

Representative Experimental Protocol: General Knoevenagel Condensation for 2H-pyran-2-one Synthesis [8]

This protocol provides a general framework that can be adapted for the synthesis of various 2H-pyran-2-one derivatives.

Reagent/MaterialRoleStoichiometry
Aldehyde/KetoneStarting Material1 equivalent
Active Methylene CompoundStarting Material1-1.2 equivalents
PiperidineCatalyst10-20 mol%
Ethanol or AcetonitrileSolvent-

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent (e.g., ethanol).

  • Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the formation of the initial Knoevenagel product and its subsequent conversion to the cyclized 2H-pyran-2-one.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the crude product by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Solvent Selection: Protic polar solvents like ethanol often provide good yields.[8] Aprotic polar solvents can also be effective and may accelerate the reaction. Screening of different solvents is recommended for optimization.

  • Catalyst Choice: A weak base like piperidine is preferred to avoid self-condensation of the carbonyl starting material.[9] For certain substrates, Lewis acids or solid acid catalysts like Amberlyst-15 can offer improved selectivity and easier workup.[8]

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, for less reactive substrates, controlled heating may be necessary. Optimization of temperature is crucial to balance reaction rate and minimize side product formation.[8]

Palladium-Catalyzed Synthesis Routes

Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling reactions for the construction of complex heterocyclic systems, including 2-pyrones.[1] These methods offer high efficiency and functional group tolerance. One such approach involves a Sonogashira coupling followed by electrophilic cyclization.[1] Another strategy utilizes a palladium-catalyzed carbonylative cross-coupling reaction.[1]

Mechanistic Overview of a Palladium-Catalyzed Approach:

These reactions typically proceed through a catalytic cycle involving oxidative addition of a palladium(0) species to a substrate, followed by migratory insertion of a coupling partner (e.g., an alkyne or carbon monoxide), and finally, reductive elimination to release the product and regenerate the catalyst.

Illustrative Palladium-Catalyzed Pathway:

palladium_catalyzed start_materials Vinyl Halide + Terminal Alkyne sonogashira_product (Z)-2-Alken-4-ynoate start_materials->sonogashira_product Sonogashira Coupling pd_catalyst Pd Catalyst & Ligand pd_catalyst->start_materials cyclization_step Electrophilic Cyclization sonogashira_product->cyclization_step final_product Substituted 2-Pyrone cyclization_step->final_product

Sources

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-oxo-2H-pyran-3-carboxylate

This compound, also known by synonyms such as 3-Carbomethoxy-2-pyrone, is a pivotal heterocyclic compound that serves as a versatile building block in modern organic synthesis. Structurally, it is classified as a cyclic α,β-unsaturated ketone and ester, a combination of functional groups that endows it with a unique and rich reactivity profile. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, and synthetic utility, offering field-proven insights for researchers, chemists, and drug development professionals. Its application extends from the synthesis of complex carbocycles via cycloaddition reactions to its use as a scaffold in medicinal chemistry for investigating potential therapeutic agents.[1]

Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is the foundation of its effective application. These parameters are not merely data points but are critical for purification, characterization, and predicting behavior in reaction media.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are essential for experimental design, from calculating molar equivalents to selecting appropriate purification techniques like distillation or recrystallization.

PropertyValueSource(s)
IUPAC Name methyl 2-oxopyran-3-carboxylate[2]
CAS Number 25991-27-9[3]
Molecular Formula C₇H₆O₄[2][3]
Molecular Weight 154.12 g/mol [3]
Appearance Powder[4]
Melting Point 75-77 °C (lit.)[4]
Boiling Point 146-148 °C / 0.75 mmHg (lit.)[4]
SMILES COC(=O)C1=CC=COC1=O[2][4]
InChI Key GJVZWOMUTYNUCE-UHFFFAOYSA-N[2][4]
Spectroscopic Analysis: A Self-Validating Structural Confirmation

Spectroscopic data provides the definitive structural fingerprint of the molecule. Understanding the expected patterns allows for unambiguous confirmation of the compound's identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the olefinic region corresponding to the protons on the pyran ring, and a sharp singlet in the upfield region for the methyl ester protons. The coupling patterns between the ring protons are diagnostic for their relative positions.

  • ¹³C NMR Spectroscopy: The carbon spectrum will reveal seven distinct resonances. Key signals include two carbonyl carbons (one for the lactone and one for the ester), four sp²-hybridized carbons of the pyran ring, and one sp³-hybridized carbon of the methoxy group. The chemical shifts of the carbonyls are particularly informative about the electronic environment.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The α,β-unsaturated lactone carbonyl typically appears at a lower wavenumber (around 1720-1740 cm⁻¹) compared to the ester carbonyl (around 1740-1760 cm⁻¹), although conjugation effects can shift these values. Strong C=C stretching bands will also be present in the 1600-1650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 154, corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Paradigms

The dual functionality of this compound as both an electron-deficient diene and a Michael acceptor dictates its synthetic utility. This section explores the causality behind its primary modes of reaction.

Paradigm 1: The 2-Pyrone as a Diene in Diels-Alder Cycloadditions

One of the most powerful applications of 2-pyrones is their participation as dienes in [4+2] cycloaddition reactions. The electron-withdrawing nature of the ester and lactone functionalities activates the pyrone ring, making it suitable for reactions with various dienophiles. A key mechanistic feature is the subsequent retro-Diels-Alder reaction of the initial bicyclic adduct, which proceeds with the extrusion of carbon dioxide to yield highly substituted aromatic compounds.

This "pyrone remodeling" strategy is an elegant method for constructing benzene rings with precise regiochemistry that can be difficult to access through traditional electrophilic aromatic substitution.

Diels_Alder_Reaction Diels-Alder and Retro-Diels-Alder Workflow Pyrone This compound (Diene) TransitionState [4+2] Cycloaddition Pyrone->TransitionState Dienophile Dienophile (e.g., Alkyne) Dienophile->TransitionState Adduct Bicyclic Adduct TransitionState->Adduct Heat (Δ) Aromatic Substituted Methyl Benzoate Adduct->Aromatic Retro-Diels-Alder (-CO₂) CO2 CO₂ Adduct->CO2

Caption: Diels-Alder cycloaddition followed by CO₂ extrusion.

Paradigm 2: The α,β-Unsaturated System as a Michael Acceptor

The conjugated system in this compound renders the C5-position electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition.[5] This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. A wide range of soft nucleophiles, such as enolates, amines, and thiolates, can be employed.

The causality behind this reactivity lies in the ability of the pyrone ring to delocalize the negative charge of the resulting intermediate across the oxygen atoms of the carbonyl groups, thus stabilizing the transition state.

Michael_Addition Michael Addition Mechanism Pyrone This compound Addition Conjugate Addition Pyrone->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Enolate Enolate Intermediate Addition->Enolate Attack at C5 Product Michael Adduct Enolate->Product Protonation Proton Source (H⁺) Protonation->Product Workup

Caption: General mechanism for Michael addition to the pyrone.

Paradigm 3: Nucleophilic Ring-Opening Reactions

The lactone (cyclic ester) functionality is susceptible to cleavage by strong nucleophiles. This ring-opening can be a deliberate synthetic step to generate highly functionalized linear molecules. The reaction's course and final products are highly dependent on the nucleophile, solvent, and pH conditions.[6][7] For instance, hydrolysis under basic conditions would lead to the formation of a carboxylate and a hydroxyl group after ring cleavage. Such transformations have been observed in both synthetic and natural contexts.[8]

Applications in Drug Discovery and Life Sciences

The unique chemical architecture of this compound makes it a valuable starting material in medicinal chemistry.

  • Cytotoxicity Studies: It has been utilized as a reagent to study the structure-activity relationships of α,β-unsaturated carbonyl compounds and their cytotoxic effects on various cancer cell lines, including oral human normal and tumor cells. Studies have shown it can weakly activate caspases-3, -8, and -9 in HL-60 cells, indicating its potential, albeit modest, role in inducing apoptosis-related pathways.

  • Scaffold for Heterocycle Synthesis: The 2-pyrone core is a versatile platform for the synthesis of more complex heterocyclic systems.[1] Through reactions like the Knoevenagel condensation, derivatives of 2-oxo-pyran are instrumental in building coumarin-like structures, which are prevalent in pharmacologically active compounds.[9][10]

Analytical Protocol: A Self-Validating HPLC Method

To ensure the quality and purity of this compound for research applications, a robust analytical method is indispensable. The following protocol describes a self-validating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis.

Objective: To determine the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

    • Causality: A C18 column provides excellent hydrophobic retention for moderately polar organic molecules like the analyte. The smaller particle size allows for higher efficiency and faster analysis times, making it suitable for UPLC applications as well.[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Causality: A water/acetonitrile gradient is standard for RP-HPLC. Formic acid is used to control the pH and ensure good peak shape by keeping acidic protons protonated. Crucially, it is a volatile modifier, making this method compatible with Mass Spectrometry (MS) detection if further characterization is needed.[11] For non-MS applications, phosphoric acid can be substituted.[11]

  • Gradient Program:

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 0.5 minutes.

    • Equilibrate at 30% B for 1.5 minutes.

    • Causality: A gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main peak and eluted in a reasonable time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

    • Causality: The conjugated pyrone system contains a strong chromophore that absorbs UV light, making UV detection highly sensitive for this compound.

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Trustworthiness: This protocol is self-validating because it uses standard, well-understood components (C18, ACN/H₂O) and provides clear reasoning for each parameter. The MS-compatible mobile phase demonstrates foresight for more advanced analytical needs, establishing the method's reliability and versatility.[11]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

  • GHS Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a dust mask (type N95 or equivalent) to avoid inhalation of the powder.[12]

  • Storage: It is classified as a combustible solid.[12] Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined and versatile reactivity profile. Its ability to participate in fundamental organic transformations, including Diels-Alder cycloadditions, Michael additions, and ring-opening reactions, makes it an indispensable tool for constructing complex molecular architectures. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

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  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science, 4(4), 549-560. Retrieved from [Link]

  • MDPI. (n.d.). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

  • Jung, M. E., & Kiankarimi, M. (1995). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 60(23), 7013-7027. Retrieved from [Link]

  • PubChem. (n.d.). Methyl oxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and.... Retrieved from [Link]

  • Chia, M., Haider, M. A., Pollock, G., 3rd, Kraus, G. A., Neurock, M., & Dumesic, J. A. (2013). Mechanistic insights into ring-opening and decarboxylation of 2-pyrones in liquid water and tetrahydrofuran. Journal of the American Chemical Society, 135(15), 5699–5708. Retrieved from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone (1). Retrieved from [Link]

  • Chia, M., et al. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 20). Michael Addition Reaction [Video]. YouTube. Retrieved from [Link]

  • Palani, V., Perea, M. A., Gardner, K. E., & Sarpong, R. (2020). A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Chemical Science, 12(3), 1163-1168. Retrieved from [Link]

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Sources

Reactivity of the pyran ring in Methyl 2-oxo-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Pyran Ring in Methyl 2-oxo-2H-pyran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound whose synthetic utility is dictated by the rich and tunable reactivity of its α,β-unsaturated lactone system. The presence of both electron-withdrawing carbonyl groups and a conjugated diene moiety within the 2-pyrone ring establishes a unique electronic landscape. This guide provides an in-depth exploration of the pyran ring's reactivity, focusing on its participation in cycloaddition reactions, its susceptibility to nucleophilic attack and ring-opening, and its behavior in electrophilic substitutions. By elucidating the mechanistic underpinnings and providing actionable experimental protocols, we aim to equip researchers with the expert insights required to effectively leverage this valuable synthetic building block in drug discovery and development.

Introduction: The Structural and Electronic Landscape

The 2-pyrone core is a prevalent motif in numerous natural products exhibiting a wide array of biological activities.[1] this compound, also known as 3-carbomethoxy-2-pyrone, is a key synthetic intermediate whose reactivity is governed by a delicate interplay of electronic factors.[2] The molecule incorporates an electrophilic ester and a lactone carbonyl, which profoundly influence the electron density of the conjugated diene system.

The pyran ring in this compound exhibits a dual chemical nature. It can be viewed as both an aliphatic conjugated diene and a system with some aromatic character.[3] The endocyclic oxygen atom's lone pairs can participate in delocalization, while the two carbonyl groups withdraw electron density, making the ring electron-deficient. This electronic profile is central to understanding its chemical behavior. Specifically, the C2, C4, and C6 positions are highly electrophilic and thus susceptible to nucleophilic attack, whereas the diene system across C3-C6 is primed for cycloaddition reactions.[3]

Cycloaddition Reactions: The Diene Character

The conjugated diene system of the 2-pyrone ring makes it an excellent candidate for [4+2] cycloaddition (Diels-Alder) reactions. This reactivity is a cornerstone of its synthetic utility, providing a powerful route to constructing complex polycyclic and aromatic systems.[4]

Mechanism and Regioselectivity

In a typical Diels-Alder reaction, the 2-pyrone acts as the diene component, reacting with a dienophile (e.g., an alkyne or alkene). The reaction proceeds through a concerted pericyclic transition state. A key feature of Diels-Alder reactions with 2-pyrones is the frequent subsequent extrusion of a small molecule, most commonly carbon dioxide, which drives the reaction towards the formation of a stable aromatic ring.[4]

The presence of the methyl carboxylate group at the C3 position is crucial, as it influences the reaction's feasibility and regioselectivity.[5] For instance, in reactions with unsymmetrical alkynes, the substituent directs the addition to yield specific regioisomers.[6]

Below is a generalized workflow for a Diels-Alder reaction followed by aromatization.

cluster_workflow Workflow: Diels-Alder Cycloaddition & Aromatization start Combine this compound and Dienophile in a High-Boiling Solvent (e.g., Toluene, Xylene) heat Heat Reaction Mixture (Reflux, typically >100 °C) start->heat Inert Atmosphere (N2/Ar) monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion concentrate Remove Solvent in vacuo cool->concentrate purify Purify Product (Column Chromatography) concentrate->purify cluster_eas Mechanism: Electrophilic Substitution at C5 start Pyrone + Electrophile (E+) attack π-bond attacks E+ (Rate-Determining Step) start->attack Slow sigma Formation of Sigma Complex (Carbocation Intermediate) attack->sigma deprotonate Deprotonation at C5 (Fast Step) sigma->deprotonate Base product Substituted Pyrone Product deprotonate->product Aromaticity Restored

Sources

Methodological & Application

Strategic Application Note: Diels-Alder Reactions of Methyl 2-oxo-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-oxo-2H-pyran-3-carboxylate (also known as methyl 2-pyrone-3-carboxylate) is a specialized heterocyclic diene employed in the regioselective synthesis of polysubstituted aromatic compounds. Unlike standard dienes (e.g., butadiene), this pyrone derivative functions as an electron-deficient diene, facilitating Inverse Electron Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles (e.g., vinyl ethers, enamines, ketene acetals).

The core utility of this reagent lies in its ability to undergo a [4+2] cycloaddition followed by a spontaneous Retro-Diels-Alder reaction (extrusion of CO₂). This sequence effectively transforms the pyrone ring into a substituted benzene ring, making it a powerful "masked" benzoate synthon for drug discovery and natural product synthesis (e.g., anthracyclines, biaryls).

Mechanistic Principles & Regioselectivity

The "Masked" Benzoate Platform

The reaction proceeds via a cascade mechanism. The initial cycloaddition yields a bicyclic lactone (2-oxabicyclo[2.2.2]oct-5-en-3-one derivative), which is thermally unstable. It spontaneously extrudes carbon dioxide to generate a dihydrobenzene (if an alkene is used) or a benzoate derivative (if an alkyne is used or oxidative aromatization occurs).

Regiochemical Control (The C6-Attack Rule)

Success with this reagent depends on understanding its electronic polarization.

  • Diene Character: The 3-carboxylate group lowers the LUMO energy of the pyrone, activating it toward electron-rich dienophiles.

  • Regioselectivity: The largest orbital coefficient in the LUMO of 3-carbomethoxy-2-pyrone is located at C6 . Consequently, the nucleophilic terminus of the dienophile (e.g., the

    
    -carbon of a vinyl ether) attacks C6 .
    
  • Outcome: This typically yields a para-substituted benzoate relative to the carboxylate group (depending on dienophile structure).

Reaction Pathway Visualization

The following diagram illustrates the cascade from cycloaddition to aromatization.

ReactionMechanism Pyrone This compound (Electron-Deficient Diene) TS Transition State (IEDDA) Pyrone->TS + Dienophile Dienophile Dienophile (Electron-Rich Alkyne/Alkene) Dienophile->TS Bicyclic Bicyclic Lactone Intermediate (Unstable) TS->Bicyclic [4+2] Cycloaddition CO2 CO2 (Gas) Bicyclic->CO2 Product Polysubstituted Benzoate (Aromatic Product) Bicyclic->Product Retro-Diels-Alder (-CO2)

Figure 1: Mechanistic cascade of the Diels-Alder/Retro-Diels-Alder sequence involving 2-pyrones.

Experimental Protocol: Synthesis of Methyl Biaryl-Carboxylates

This protocol details the reaction of this compound with phenylacetylene to synthesize a biaryl ester. This method is adaptable for various electron-rich alkynes.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
This compound 154.121.0Diene (Substrate)
Phenylacetylene 102.132.0 - 3.0Dienophile
o-Xylene (Anhydrous)106.17SolventHigh-boiling medium
Hydroquinone (Optional)110.111-2 mgPolymerization inhibitor
Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 25 mL heavy-walled pressure tube (Ace Glass or similar) or a round-bottom flask equipped with a reflux condenser. Note: Pressure tubes are preferred to reach temperatures above the solvent boiling point if necessary.

  • Charge the vessel with This compound (1.0 mmol, 154 mg).

  • Add anhydrous o-Xylene (3.0 mL). Concentration should be approx. 0.3–0.5 M to promote bimolecular kinetics.

  • Add Phenylacetylene (3.0 mmol, 330 µL). Excess dienophile is crucial to drive the reaction to completion and suppress pyrone dimerization.

Step 2: Thermal Activation

  • Seal the tube (or establish N₂ atmosphere for reflux).

  • Heat the reaction mixture to 140°C (oil bath temperature).

  • Stir vigorously for 24–48 hours .

    • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting pyrone is UV active. Look for the disappearance of the pyrone spot and the evolution of a new, highly fluorescent aromatic spot.

    • Gas Evolution: If using an open reflux system, ensure a bubbler is attached to monitor CO₂ release.

Step 3: Work-up & Purification

  • Cool the mixture to room temperature.

  • Concentrate the solvent directly under reduced pressure (rotary evaporator) at 60°C. Note: o-Xylene requires high vacuum or higher bath temp to remove.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes

      
       10% EtOAc/Hexanes.
      
    • Target: The biaryl benzoate product typically elutes in non-polar fractions.

Optimization & Troubleshooting Table
IssueRoot CauseCorrective Action
Low Conversion Reaction temperature too low.Switch from Toluene (110°C) to o-Xylene (140°C) or Mesitylene (165°C). Use a sealed tube.
Pyrone Dimerization High local concentration of diene.Add the pyrone slowly (syringe pump) to a hot solution of the dienophile.
Incomplete Aromatization Use of alkene dienophile.[1][2][3][4]If using an alkene, the product is a dihydro-benzoate. Add DDQ (1.1 equiv) in Toluene reflux for 2h to aromatize.
Regioisomer Mixtures Steric/Electronic conflict.Verify dienophile electronics. Stronger donors (OR, NR₂) give better regioselectivity than weak donors (Alkyl).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: this compound Choice Select Dienophile Type Start->Choice Alkyne Alkyne (e.g., Phenylacetylene) Choice->Alkyne Aromatic Target Alkene Alkene (e.g., Vinyl Ether) Choice->Alkene Dihydro Target ReactionA Reflux in o-Xylene (140°C) 24-48h (-CO2 spontaneous) Alkyne->ReactionA ReactionB Reflux in Toluene (110°C) (-CO2 spontaneous) Alkene->ReactionB Purification Flash Chromatography (Hex/EtOAc) ReactionA->Purification Intermediate Dihydro-benzoate Intermediate ReactionB->Intermediate Oxidation Oxidation Step (DDQ or Pd/C, Reflux) Intermediate->Oxidation If Aromatic needed Intermediate->Purification If Dihydro needed Oxidation->Purification Final Final Product: Substituted Benzoate Purification->Final

Figure 2: Decision tree for solvent selection and post-reaction processing based on dienophile type.

References

  • Inverse Electron Demand Diels-Alder Reactions of 3-Carbomethoxy-2-pyrones. Boger, D. L.; Mullican, M. D.[5] The Journal of Organic Chemistry, 1984 , 49(21), 4033–4044.

  • Diels-Alder Reactions of 2-Pyrones. Afarinkia, K.; Vinader, V.; Nelson, T. D.; Posner, G. H. Tetrahedron, 1992 , 48(42), 9111-9171.

  • Regioselectivity in the Diels-Alder Reactions of Heterosubstituted Dienes. Danishefsky, S. Accounts of Chemical Research, 1981 , 14(12), 400–406.

  • Synthesis of this compound (Methyl 2-pyrone-3-carboxylate). Sigma-Aldrich Product Specification.

Sources

Application Note: Methyl 2-oxo-2H-pyran-3-carboxylate in Natural Product Synthesis

[1]

Strategic Profile & Mechanistic Insight

This compound is an electron-deficient diene utilized primarily in Diels-Alder (DA) cycloadditions .[1] Its structural distinctiveness lies in the proximity of the ester group (C3) to the lactone carbonyl (C2).

The "Chelation Advantage"

While the 5-isomer (methyl coumalate) is a standard diene, the 3-isomer possesses a 1,3-dicarbonyl motif . This allows for bidentate coordination with Lewis Acids (e.g., ZnBr₂, MgBr₂), significantly lowering the LUMO energy of the diene and accelerating cycloaddition with electron-rich dienophiles or alkynes.

  • Reactivity Mode: Inverse Electron Demand Diels-Alder (IEDDA).

  • Primary Transformation: [4+2] Cycloaddition

    
     Bicyclic Lactone 
    
    
    Retro-Diels-Alder (CO₂ extrusion)
    
    
    Aromatization.
  • Key Application: Synthesis of sterically congested biaryls and dihydro-aromatic cores (e.g., Cebulactams , Lucidumone ).

Comparative Analysis: 3-Carboxylate vs. 5-Carboxylate[1]
FeatureMethyl 2-oxo-2H-pyran-3 -carboxylateMethyl 2-oxo-2H-pyran-5 -carboxylate (Coumalate)
Electronic Character Highly Electron Deficient (LUMO lowered by chelation)Electron Deficient
Lewis Acid Activation High (Forms stable 6-membered chelate)Low (Monodentate coordination only)
Regioselectivity High (Directed by chelation control)Moderate (Steric/Electronic control)
Primary Use Chelation-controlled cycloadditions; Amide synthesisGeneral DA reactions; Photochemical rearrangements

Reaction Pathway Visualization

The following diagram illustrates the Lewis Acid-catalyzed activation and subsequent transformation into aromatic scaffolds, a key pathway in the synthesis of the Cebulactam core.

ReactionPathwayStartThis compoundComplexLewis Acid Complex(Activated Diene)Start->Complex+ ZnBr2(Chelation)TS[4+2] Transition State(IEDDA)Complex->TS+ Alkyne/Enol EtherBicyclicBicyclic LactoneIntermediateTS->BicyclicCycloadditionProductPolysubstituted Benzoate(Aromatic Core)Bicyclic->Product- CO2(Retro-DA)CO2CO2 (Gas)Bicyclic->CO2

Figure 1: Chelation-controlled Diels-Alder pathway. The 1,3-dicarbonyl motif enables bidentate Lewis Acid activation, facilitating reaction with dienophiles.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Diels-Alder Aromatization

Target: Synthesis of polysubstituted methyl benzoates (Precursors for Anthracyclines or Biaryl natural products). Mechanism: [4+2] Cycloaddition followed by spontaneous decarboxylation.

Reagents & Equipment[1][2][3]
  • Diene: this compound (1.0 equiv)

  • Dienophile: Terminal or internal alkyne (e.g., phenylacetylene or functionalized propargyl ether) (1.5 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (0.2 – 0.5 equiv) - Must be anhydrous.

  • Solvent: Toluene (Anhydrous)

  • Apparatus: Sealed pressure tube or reflux condenser with N₂ inlet.

Step-by-Step Methodology
  • Catalyst Activation: Flame-dry a reaction tube under vacuum. Add ZnBr₂ (0.2 equiv) and cool to room temperature under N₂ flow.

    • Expert Note: ZnBr₂ is hygroscopic. Weighing in a glovebox or rapid transfer is critical. Moisture kills the chelation effect.

  • Complexation: Add this compound (1.0 equiv) dissolved in anhydrous Toluene (0.5 M concentration). Stir at room temperature for 15 minutes.

    • Observation: The solution may change color (often yellow/orange) indicating coordination of the Zinc to the 1,3-dicarbonyl system.

  • Addition: Add the alkyne (1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours.

    • Monitoring: Monitor by TLC (SiO₂). The pyrone starting material is UV active. Look for the disappearance of the pyrone spot and the evolution of a less polar aromatic product.

    • Gas Evolution: CO₂ is generated. If using a sealed tube, ensure headspace is sufficient. If refluxing, use a bubbler.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NH₄Cl (to remove Zn salts) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • NMR Diagnostic: The product should show aromatic protons. The characteristic pyrone doublets (approx. δ 6.5 and 7.5 ppm) will disappear. The methyl ester singlet will shift upfield slightly (from ~3.9 ppm on pyrone to ~3.8 ppm on benzoate).

Protocol B: Synthesis of Functionalized Amides (Biofilm Inhibitors)

Target: Derivatization of the C3 position for biological screening (e.g., Candida biofilm inhibition). Mechanism: Hydrolysis followed by Acyl Chloride formation and Amidation.[4]

Reagents
  • This compound[5][1][3][4][6][7][8][9][10][11]

  • Concentrated HCl[4]

  • Oxalyl Chloride, DMF (cat.)[4]

  • Primary Amine (R-NH₂)

Methodology
  • Hydrolysis: Dissolve this compound in concentrated HCl. Heat to 50°C for 4 hours.

    • Note: Acidic hydrolysis is preferred over basic to prevent ring opening of the lactone.

    • Isolation: Cool and filter the precipitate.[2] Recrystallize from ethanol to obtain 2-oxo-2H-pyran-3-carboxylic acid .

  • Activation: Suspend the acid in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) and 1 drop of DMF. Stir until gas evolution (CO/CO₂) ceases (approx. 2 hours).

  • Amidation: Concentrate the acid chloride in vacuo (do not isolate). Redissolve in DCM and add dropwise to a solution of the target Amine (1.1 equiv) and Et₃N (1.5 equiv) at 0°C.

  • Result: Yields stable 2-pyrone-3-carboxamides, which retain the diene character for further functionalization if desired.

References

  • Synthesis of Cebulactams A1 and A2: Development of a Total Synthesis of Cebulactams A1 and A2. Repository of Leibniz Universität Hannover. (2021). Link

    • Significance: Highlights the use of ZnBr₂ and the 3-carboxylate isomer for superior Lewis acid coordination compared to the 5-isomer.[5]

  • Biofilm Inhibitors: Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Omega. (2025). Link

    • Significance: Provides the protocol for hydrolysis and amidation of the 3-carboxyl
  • Asymmetric Catalysis: Asymmetric Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones by Lewis Acid Catalysis. Synlett. (2021).[5][9] Link

    • Significance: Validates the use of Lewis Acids to catalyze the cycloaddition of 2-pyrones.[9]

  • Product Data: this compound Product Information. Sigma-Aldrich. Link

    • Significance: Commercial source and physical property verific

Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-oxo-2H-pyran-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and optimization of Methyl 2-oxo-2H-pyran-3-carboxylate (also known as 3-carbomethoxy-2-pyrone ).

Critical Technical Distinction

Before proceeding, verify your target isomer.[1] There is a frequent nomenclature confusion in this field:

  • Target Compound (3-Isomer): Methyl 2-oxo-2H-pyran-3 -carboxylate (CAS: 25991-27-9).[2] Used primarily for specific regiocontrol in Inverse Electron Demand Diels-Alder (IEDDA) reactions to synthesize cis-hydroindoles and specific polysubstituted benzenes.

  • Common "Methyl Coumalate" (5-Isomer): Methyl 2-oxo-2H-pyran-5 -carboxylate (CAS: 6018-41-3). Derived from malic acid/coumalic acid. This is the thermodynamically more stable isomer.

This guide focuses strictly on the 3-carboxylate isomer as requested.

Module 1: Reaction Setup & Optimization

The most reliable synthetic route for the 3-isomer avoids the thermodynamic trap of the 5-isomer (coumalic acid derivative). The preferred method involves a Knoevenagel condensation followed by acid-mediated cyclization.

The Protocol: Malonate-Acetal Condensation

Reaction Pathway:

  • Precursors: Dimethyl malonate + 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)).

  • Mechanism: Acid-catalyzed condensation to form the diene chain, followed by cyclization and elimination of methanol.

Step-by-Step Methodology
ParameterSpecificationRationale
Reagents Dimethyl malonate (1.0 eq)1,1,3,3-Tetramethoxypropane (1.1 eq)Slight excess of the acetal ensures complete consumption of the malonate nucleophile.
Catalyst Acetic Anhydride (Ac₂O) + ZnCl₂ (cat.)Ac₂O acts as both solvent and dehydrating agent; ZnCl₂ acts as a Lewis acid to activate the acetal.
Temperature 90°C – 100°CSufficient to drive methanol elimination but must not exceed 110°C to prevent decarboxylation or isomerization to the 5-isomer.
Time 2 – 4 HoursMonitor via TLC. Prolonged heating increases polymer/tar formation.
Workup Vacuum Distillation / RecrystallizationThe product is sensitive to aqueous base. Avoid basic washes.

Experimental Workflow:

  • Charge: In a flame-dried flask under N₂, combine dimethyl malonate and acetic anhydride (3:1 v/v ratio). Add catalytic anhydrous ZnCl₂ (0.05 eq).

  • Addition: Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.

  • Reaction: Heat to 95°C. The solution will darken (orange/brown). Monitor the evolution of methanol/methyl acetate.

  • Isolation: Remove acetic anhydride under reduced pressure. The residue is a dark oil.

  • Purification:

    • Method A (Distillation): Kugelrohr distillation (High vacuum, <0.5 mmHg). The product sublimes/distills as a pale yellow solid/oil.

    • Method B (Recrystallization): Triturate the oil with cold Et₂O or MeOH.

Module 2: Troubleshooting & FAQs

Q1: My product contains a mixture of the 3-isomer and the 5-isomer. Why?

Diagnosis: Thermodynamic Isomerization. Root Cause: The 3-carboxylate is photochemically and thermally unstable relative to the 5-carboxylate (Methyl Coumalate).

  • Trigger 1: Exposure to UV light during reaction or workup causes a [1,3]-sigmatropic shift or ring-opening/closing sequence that favors the 5-isomer.

  • Trigger 2: Excessive heating (>140°C) during distillation. Corrective Action:

  • Wrap reaction vessels in aluminum foil to exclude light.

  • Keep workup temperatures below 100°C.

  • Verify isomer ratio via ¹H NMR (see Module 3).

Q2: The reaction mixture turned into a black tar with low yield. What happened?

Diagnosis: Polymerization. Root Cause: 2-Pyrones are "diene-like" and electron-deficient; they are prone to self-Diels-Alder reactions or polymerization initiated by trace base or excessive Lewis acid. Corrective Action:

  • Reduce Concentration: Run the reaction more dilute in Ac₂O.

  • Quench Early: Do not aim for 100% conversion. Stop the reaction when the product spot on TLC is prominent, even if starting material remains.

  • Inhibitors: Add a radical inhibitor (e.g., BHT) if radical polymerization is suspected (less likely, but possible).

Q3: I see a loss of the ester group (Decarboxylation).

Diagnosis: Formation of 2-Pyrone (parent ring). Root Cause: Hydrolysis of the ester by adventitious water followed by thermal decarboxylation of the resulting acid. Corrective Action:

  • Ensure anhydrous conditions. Acetic anhydride usually scavenges water, but if the malonate is wet, hydrolysis competes.

  • Avoid aqueous workups with high pH. The pyrone ring opens in base (OH⁻ attack at C6) and does not close back easily.

Module 3: Validation & Analytics

Isomer Differentiation (NMR)

You must distinguish the 3-carboxylate from the 5-carboxylate (Methyl Coumalate).

Feature3-Carboxylate (Target) 5-Carboxylate (Methyl Coumalate)
Symmetry Asymmetric substitution patternSubstitution at C5 (beta to carbonyl)
H6 Proton Doublet of doublets (dd) or doublet, typically δ 7.6 - 7.8 ppm (Deshielded by ring oxygen)Doublet (d), typically δ 8.3 - 8.5 ppm (Highly deshielded by neighboring ester and ring oxygen)
H4 Proton Doublet of doublets, δ 8.2 - 8.4 ppm (Deshielded by ester)Doublet (d), δ 7.4 - 7.8 ppm
Coupling J values reflect 4,5,6 vicinal relationships.J values reflect 3,4,6 relationships (H3 and H4 are vicinal; H6 is isolated).
Pathway Visualization

G Start Dimethyl Malonate + Tetramethoxypropane Cycl Cyclization (Ac2O / ZnCl2) Start->Cycl Condensation Inter Intermediate (Open Chain) Prod This compound (Target) Inter->Prod Ring Closure Cycl->Inter - MeOH Side1 Methyl Coumalate (5-Isomer) Prod->Side1 hν (Light) or Heat (>140°C) Side2 Polymer / Tars Prod->Side2 Base / Time

Figure 1: Synthetic workflow and stability risks. Note the isomerization pathway to the 5-isomer upon exposure to light or excessive heat.

References

  • Posner, G. H., et al. (1996).[3] Lewis Acid-Promoted, Stereocontrolled, Gram Scale, Diels-Alder Cycloadditions of Electronically Matched 2-Pyrones.[3] Journal of Organic Chemistry, 61(2), 671–676.[3] Link

    • Context: Describes the use of commercial and synthesized 3-carbomethoxy-2-pyrone in enantiocontrolled synthesis.
  • Boger, D. L., & Mullican, M. D. (1982).[4] Inverse electron demand Diels-Alder reactions of 3-carbomethoxy-2-pyrones. Tetrahedron Letters, 23(44), 4551-4554. Link

    • Context: Foundational work on the reactivity profile of the 3-isomer vs the 5-isomer.
  • Lattice Science Publication. (2024). Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones. Link

    • Context: Reviews the Knoevenagel condensation route for 3-carbomethoxy-2-pyrone synthesis.
  • Sander, W., et al. (2002). Photoinduced transformation of matrix-isolated methyl 2-pyrone-3-carboxylate into methyl 2-pyrone-5-carboxylate.[5][6] Journal of Physical Chemistry A. Link

    • Context: Mechanistic proof of the 3-isomer to 5-isomer photochemical instability.

Sources

Stability of Methyl 2-oxo-2H-pyran-3-carboxylate under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Ticket ID: TECH-SUP-2PYR-003

Technical Support Center: Methyl 2-oxo-2H-pyran-3-carboxylate

Executive Summary: this compound (CAS: 25991-27-9) is a specialized 2-pyrone scaffold often used as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1] Users frequently report "disappearing product" or "complex mixtures" during workup. This is almost invariably due to the compound's extreme sensitivity to base-catalyzed ring opening and nucleophilic attack .[1] Unlike standard esters, the 2-pyrone lactone ring is pseudo-aromatic but highly electrophilic; it behaves more like an activated Michael acceptor than a stable aromatic system.[1]

Crucial Distinction: Do not confuse this with Methyl Coumalate (the 5-carboxylate isomer).[1] While chemically similar, the 3-carboxylate places the electron-withdrawing ester alpha to the carbonyl, significantly increasing the electrophilicity and susceptibility to hydrolysis at the C2 position.

Module 1: The Stability Landscape (pH & Nucleophiles)

The stability of this compound is binary: it is robust in acidic environments but chemically fragile in basic or nucleophilic media.[1]

The Acidic Environment (pH < 4.0)
  • Status: STABLE

  • Mechanism: The pyrone ring is protonated but remains intact.[1] The compound is synthesized via acid-catalyzed esterification (e.g., Fischer esterification), proving its resilience in refluxing acidic alcohols.[1]

  • Storage Recommendation: Store in anhydrous conditions. If in solution, use acidified organic solvents (e.g., 0.1% Acetic Acid in DCM).[1]

The Neutral Environment (pH 6.0 – 7.5)
  • Status: META-STABLE / CAUTION

  • Risk: In pure water at pH 7, hydrolysis is slow but detectable over days.[1] However, the presence of nucleophilic buffers (Tris, Glycine) at neutral pH is fatal.[1]

  • Key Insight: It is not just the pH; it is the buffer composition. Primary and secondary amines will attack the ring (aminolysis) even at neutral pH.[1]

The Basic Environment (pH > 8.0)
  • Status: CRITICAL FAILURE

  • Mechanism: Hydroxide ions (

    
    ) act as hard nucleophiles, attacking the C2 carbonyl.[1] This triggers an irreversible ring-opening hydrolysis, yielding 5-methoxycarbonyl-2,4-pentadienoic acid derivatives or decarboxylated byproducts.[1]
    
  • Common User Error: Washing reaction mixtures with saturated

    
     or 1M NaOH.[1] This destroys the compound instantly. 
    

Module 2: Visualizing the Instability

The following diagram illustrates the "Stability Cliff" and the mechanism of failure.

StabilityLandscape Compound This compound Acid Acidic (pH < 4) Protonated / Stable Compound->Acid Stable Neutral Neutral (pH 7) Slow Hydrolysis Compound->Neutral Time Dependent Base Basic (pH > 8) Rapid Ring Opening Compound->Base Instant Degradation Nucleophile Amine Buffers (Tris, Glycine) Compound->Nucleophile Irreversible Attack Product_Acid Intact Pyrone Acid->Product_Acid Product_Base Ring-Opened Dienoic Acid Base->Product_Base OH- Attack at C2 Product_Amine Aminolysis Product (Enamino-amide) Nucleophile->Product_Amine Michael Addition / Ring Open

Caption: Stability profile showing the critical divergence between acidic stability and base/nucleophile-mediated degradation.

Module 3: Troubleshooting Guides (Q&A Format)

Scenario A: "My product disappeared during the aqueous workup."
  • Diagnosis: You likely used a basic wash (Sodium Bicarbonate, Carbonate, or Hydroxide) to remove excess acid.[1]

  • The Chemistry: The 3-carboxylate group makes the C2 carbonyl highly electrophilic. Even weak bases like bicarbonate (

    
    ) provide enough hydroxide equilibrium to open the lactone ring.[1] The resulting ring-opened acid is water-soluble and washes away into the aqueous layer.
    
  • Correct Protocol:

    • Quench: Pour reaction mixture into dilute HCl (0.1 M) or Brine (neutral).

    • Wash: Use only water or brine.[1] If acid removal is strictly necessary, use a phosphate buffer adjusted to pH 6.0, but minimize contact time.[1]

    • Dry: Dry organic layer over

      
       immediately.
      
Scenario B: "I see multiple spots on TLC when using Tris buffer."
  • Diagnosis: Aminolysis.[1][2]

  • The Chemistry: Tris (Tris(hydroxymethyl)aminomethane) contains a primary amine. 2-Pyrones react with primary amines to form pyridones or ring-opened enamines.[1] This is not a pH issue; it is a chemical incompatibility.

  • Correct Protocol: Switch to non-nucleophilic buffers:

    • Phosphate (PBS) [1]

    • HEPES (Sterically hindered, safer but still use caution)

    • MES (Ideal for slightly acidic pH 5.5–6.5)

Scenario C: "My LC-MS shows a peak +18 mass units higher."
  • Diagnosis: Hydration of the double bond or ring opening (Water addition).[1]

  • The Chemistry: In the absence of a reaction partner (dienophile), the pyrone ring can undergo Michael addition with water, especially if the LC-MS mobile phase is not acidic enough.

  • Correct Protocol: Ensure your LC-MS mobile phase contains 0.1% Formic Acid .[1] Avoid Ammonium Acetate/Bicarbonate buffers.[1]

Module 4: Experimental Data & Protocols

Table 1: Buffer Compatibility Matrix
Buffer SystempH RangeCompatibilityNotes
0.1% TFA / Formic Acid 2.0 – 3.0Excellent Recommended for HPLC/Storage.[1]
Phosphate (Na/K) 6.0 – 7.0Good Minimize time in solution (>24h risk).[1]
Water (Unbuffered) ~7.0Fair Slow hydrolysis over days.[1]
Tris / Glycine 7.0 – 8.5INCOMPATIBLE Primary amines attack the ring.[1]
Bicarbonate (

)
8.5POOR Causes ring opening during workup.[1]
Hydroxide (

)
> 10FATAL Instant degradation.[1]
Protocol: Rapid Stability Screen (Self-Validating)

Use this protocol to verify if your specific solvent/buffer system is safe before committing valuable material.

  • Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

  • Spike: Add 100 µL of the test buffer/solvent to 100 µL of the stock solution.

  • Observation (T=0): Check immediately by TLC (50% EtOAc/Hexane). The pyrone is UV active.[1]

  • Observation (T=1h): Re-check TLC.

    • Result: If the spot stays at the same

      
      , the buffer is safe for short-term use.
      
    • Result: If a baseline spot appears (carboxylic acid formation) or the spot disappears, the buffer is incompatible.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling? A: Proceed with extreme caution. Suzuki couplings require base (Carbonate, Phosphate, or Fluoride).[1] The base will likely degrade the pyrone ring before the coupling occurs.

  • Workaround: Use non-basic coupling methods (e.g., Stille coupling under neutral conditions) or use very weak bases (KF) in anhydrous conditions.[1]

Q: Is the 3-carboxylate more stable than the 5-carboxylate (Methyl Coumalate)? A: No, it is likely less stable. The 3-carboxylate group is alpha to the lactone carbonyl (C2). Through inductive effects ($ -I $), it pulls electron density away from C2, making it even more susceptible to nucleophilic attack by hydroxide or water compared to the 5-isomer.[1]

Q: How do I remove the methyl ester after my Diels-Alder reaction? A: Do not attempt to hydrolyze the ester before the Diels-Alder reaction. The pyrone ring will open first.[1] Perform the Diels-Alder reaction first; the resulting benzene/bicyclic derivative is much more stable and can be hydrolyzed using standard LiOH/THF protocols.[1]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 25991-27-9). [1][3]

  • PubChem. Compound Summary: this compound.[1][3] National Library of Medicine.[1] [1]

  • Ashcroft, C. P., et al. "Reactions of 2-Pyrones."[1] Journal of the Chemical Society, Perkin Transactions 1, 1981.[1] (Foundational chemistry of 2-pyrone ring opening).

  • Cho, C. S., et al. "Recent Advances in the Synthesis of 2-Pyrones." Molecules, 2015, 20(9), 1581.[1] (Discusses metal-catalyzed coupling and stability issues).

  • BenchChem. Application Note: Chemical Synthesis of Methyl p-Coumarate. (Cited for general esterification conditions in acidic media).[1]

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Technical Support Center: Reactions of Methyl 2-oxo-2H-pyran-3-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-oxo-2H-pyran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common side reactions encountered when using nucleophiles and provide troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Introduction: The Dual Reactivity of a Versatile Synthon

This compound is a cyclic α,β-unsaturated ketone and ester, making it a valuable precursor in organic synthesis.[1] Its conjugated system presents multiple electrophilic sites, leading to a rich and sometimes complex reactivity profile when treated with nucleophiles. Understanding the interplay of these reactive sites is crucial for predicting reaction outcomes and mitigating the formation of unwanted side products. This guide will delve into the causality behind experimental choices to help you achieve your desired synthetic transformations.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during your experiments, offering explanations and actionable solutions.

Problem 1: Low yield of the desired Michael adduct and formation of a ring-opened product.

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • Isolation of a linear ester product instead of the expected pyran adduct.

  • Significant consumption of starting material without corresponding formation of the desired product.

Probable Cause:

The 2-pyrone ring is susceptible to nucleophilic attack at the C6 position, leading to a ring-opening cascade.[2] This is particularly prevalent with hard nucleophiles or under harsh reaction conditions (e.g., high temperatures, strong bases). The ester functionality can also be a site of nucleophilic attack, leading to transesterification or amidation, followed by further reactions.

Solutions:

  • Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols, enamines, or stabilized enolates) are more likely to undergo conjugate addition (Michael addition) at the C5 position.[3] Harder nucleophiles (e.g., Grignard reagents, organolithiums) tend to attack the carbonyl carbon (C2 or the ester carbonyl), which can initiate ring opening.[4]

  • Reaction Conditions:

    • Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled Michael addition over the thermodynamically favored ring-opening.

    • Solvent: The choice of solvent can influence nucleophilicity.[5][6] Aprotic solvents are generally preferred to avoid solvolysis of the pyrone ring.

  • Use of Catalysts: Lewis acids can activate the pyrone system towards Michael addition, potentially increasing the yield of the desired adduct.[7][8]

Problem 2: Unexpected formation of a decarboxylated product.

Symptoms:

  • Observation of a product with a lower molecular weight than expected, corresponding to the loss of a CO₂ or CO₂Me group.

  • Gas evolution (CO₂) during the reaction or workup.

Probable Cause:

The ester group at the C3 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The resulting 2-oxo-2H-pyran-3-carboxylic acid is a β-keto acid derivative, which is prone to decarboxylation upon heating or under certain catalytic conditions.[9][10][11]

Solutions:

  • Control of pH: Maintain neutral or anhydrous conditions during the reaction and workup to prevent hydrolysis of the ester. If an aqueous workup is necessary, use a buffered solution or perform it at low temperatures.

  • Avoid High Temperatures: If the desired product is thermally sensitive, avoid high reaction temperatures and purify using methods that do not require heating, such as column chromatography at room temperature.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of side reactions like hydrolysis and subsequent decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of nucleophilic attack on this compound?

A1: The regioselectivity is highly dependent on the nature of the nucleophile. Soft nucleophiles generally favor a 1,4-conjugate addition (Michael addition) at the C5 position. Hard nucleophiles are more likely to attack the carbonyl carbon at C2 or the ester carbonyl, which can lead to ring-opening or transesterification/amidation, respectively.

Q2: How can I promote Michael addition over other side reactions?

A2: To favor Michael addition, consider the following:

  • Use a soft nucleophile.

  • Employ milder reaction conditions (lower temperature, neutral pH).

  • Consider using a Lewis acid catalyst to activate the pyran ring for conjugate addition.[7][8]

Q3: My reaction with an amine nucleophile is giving a complex mixture of products. What could be happening?

A3: Reactions with amines can be complex.[12] Depending on the amine and reaction conditions, you may observe:

  • Michael Addition: The amine adds to the C5 position.

  • Amidation: The amine attacks the ester carbonyl, forming an amide.

  • Ring Opening: The amine attacks the C6 position, leading to the opening of the pyran ring.

  • Enamine Formation: With primary or secondary amines, condensation with the C2-keto group is possible, though less common under standard conditions.

To favor a specific outcome, careful control of reaction parameters is necessary. For instance, to promote Michael addition, use a less basic amine and milder conditions.

Q4: Can I protect the pyrone ring to prevent side reactions?

A4: While protecting groups for 2-pyrones are not as common as for other functional groups, certain strategies can be employed.[13] For instance, Diels-Alder reactions can be used to temporarily protect the diene system of the pyrone, although this is more common for other synthetic purposes.[14] A more practical approach is to carefully select reaction conditions and nucleophiles to favor the desired transformation.

Q5: What are the best practices for the purification of products derived from this compound?

A5:

  • Avoid acidic or basic conditions during workup and chromatography if your product is sensitive to hydrolysis or decarboxylation.

  • Use neutral silica gel for column chromatography.

  • Avoid excessive heating during solvent evaporation.

  • Consider recrystallization as a purification method for solid products to avoid potential degradation on silica gel.

Experimental Protocols

General Protocol for Michael Addition of a Soft Nucleophile
  • Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the soft nucleophile (e.g., a thiol with a non-nucleophilic base like DBU, or a pre-formed enolate) dropwise to the solution.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl for enolate reactions).

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

G cluster_0 Reaction Pathways Start This compound + Nucleophile Michael Michael Addition (1,4-Conjugate Addition) Start->Michael Soft Nucleophile RingOpening Ring Opening (Attack at C6) Start->RingOpening Hard Nucleophile CarbonylAttack Direct Carbonyl Attack (at C2 or Ester) Start->CarbonylAttack Hard Nucleophile Hydrolysis Ester Hydrolysis Start->Hydrolysis H₂O / H⁺ or OH⁻ Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat

Caption: Competing reaction pathways for this compound with nucleophiles.

G cluster_1 Troubleshooting Workflow Start Reaction with Nucleophile CheckProducts Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->CheckProducts DesiredProduct Desired Product Formed CheckProducts->DesiredProduct Yes SideProducts Side Products Observed CheckProducts->SideProducts No IdentifySideProduct Identify Side Product(s) SideProducts->IdentifySideProduct RingOpened Ring-Opened Product IdentifySideProduct->RingOpened Ring Opening Decarboxylated Decarboxylated Product IdentifySideProduct->Decarboxylated Decarboxylation OptimizeConditions Optimize Conditions: - Lower Temperature - Change Solvent - Use Milder Base/Acid RingOpened->OptimizeConditions Anhydrous Ensure Anhydrous Conditions Avoid High Temperatures Decarboxylated->Anhydrous

Caption: A workflow for troubleshooting side reactions.

References

  • ResearchGate. (n.d.). Nucleophilic ring opening of 2-pyrone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • Jakka, K. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(8), 13676–13719. [Link]

  • Jakka, K. (2015). Recent Advances in the Synthesis of 2-Pyrones. MDPI. Retrieved from [Link]

  • Jung, M. E., & Lowe, J. A. (1983). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA - Chemistry and Biochemistry. Retrieved from [Link]

  • Khamitova, A. S., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, and PASS-Prediction of Biological Activity. Molecules, 27(19), 6299. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4947. [Link]

  • Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(48), 28784–28793. [Link]

  • Khamitova, A. S., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, and PASS-Prediction of Biological Activity. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Pałasz, A., & Pasternak, A. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7486–7499. [Link]

  • Brimble, M. A., et al. (2013). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein Journal of Organic Chemistry, 9, 2197–2204. [Link]

  • Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(48), 28784–28793. [Link]

  • Wang, Y., et al. (2010). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 132(32), 11111–11113. [Link]

  • Ashenhurst, J. (2023). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Retrieved from [Link]

  • Brimble, M. A., et al. (2009). 2-pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 17(3), 1184–1190. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chiang, Y., & Kresge, A. J. (2000). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Journal of the American Chemical Society, 122(38), 9257–9262. [Link]

  • Khan Academy. (2012). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Ring opening, nucleophilic substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • He, R., et al. (2024). Facile construction of 2-pyrones under carbene catalysis. Organic Chemistry Frontiers, 11(18), 4930-4936. [Link]

  • Hafez, H. N., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 15(4), 2201-2216. [Link]

  • LibreTexts Chemistry. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Barlin, G. B., & Ben, N. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(26), 4681–4693. [Link]

  • ResearchGate. (n.d.). Structure of 2-pyrone-containing antinociceptive compounds. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]

  • Bakulina, O., et al. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 57(10), 968–975. [Link]

  • Google Patents. (n.d.). Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.

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Validation & Comparative

Comparing the reactivity of Methyl vs. Ethyl 2-oxo-2H-pyran-3-carboxylate

[1][2][3][4][5]

Executive Summary

Methyl 2-oxo-2H-pyran-3-carboxylate (Methyl 3-pyrone carboxylate) is the industry-standard "platform" reagent for this scaffold, widely available commercially and characterized by high crystallinity and shelf stability.

Ethyl 2-oxo-2H-pyran-3-carboxylate is a specialized, often synthetically derived alternative. While electronically similar, its primary utility lies in solubility modulation (enhanced lipophilicity) and steric fine-tuning of the C3-ester moiety.

Critical Distinction: Unlike the more common coumalates (5-carboxylates), the 3-carboxylate isomers possess a unique 1,3-dicarbonyl-like motif capable of bidentate chelation with Lewis Acids. This structural feature drives their reactivity profile, making the steric difference between Methyl and Ethyl groups a control lever for catalyst binding affinity.

Molecular Architecture & Physical Properties[2][3]

The choice between methyl and ethyl esters often dictates the workup procedure and solvent compatibility. The methyl ester is a crystalline solid, while the ethyl ester has a lower melting point and higher solubility in non-polar solvents (e.g., hexanes, toluene).

PropertyThis compoundEthyl 2-oxo-2H-pyran-3-carboxylate
CAS Number 25991-27-9 Non-Standard / In-Situ
Molecular Weight 154.12 g/mol 168.15 g/mol
Physical State Yellow/Orange Crystalline PowderLow-melting solid or Oil (Purity dependent)
Melting Point 70 – 77 °C< 50 °C (Predicted/Analogous)
Boiling Point 146 – 148 °C (0.75 mmHg)~155 °C (0.75 mmHg) (Predicted)
Solubility DCM, MeOH, EtOAc (High)Toluene, Et2O, Hexanes (Moderate-High)
Atom Economy Higher (Preferred for scale-up)Lower

Reactivity Profile: The "Chelation Effect"

The defining feature of the 3-carboxylate isomer (vs. the 5-isomer) is its ability to form a 5-membered chelate ring with Lewis Acids (e.g., Cu(II), Zn(II), Mg(II)). This activation lowers the LUMO energy of the pyrone, accelerating Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Methyl Ester Performance[2][3][5][6][7][8][9][10]
  • Catalyst Binding: The small methyl group minimizes steric clash, allowing tight binding of bulky chiral Lewis Acids (e.g., bis-oxazoline complexes).

  • Reaction Rate: Generally faster in catalyzed reactions due to unhindered coordination.

  • Hydrolysis: More susceptible to background hydrolysis or nucleophilic attack at the ester carbonyl.

Ethyl Ester Performance[2][3][4][5][6][8][10]
  • Steric Modulation: The extra methylene group adds steric bulk. This can be advantageous when preventing over-coordination or when using extremely crowded catalysts where the methyl ester binds too tightly (poisoning the catalyst).

  • Lipophilicity: In non-polar solvents (required for certain moisture-sensitive Lewis Acids), the ethyl ester remains in solution at lower temperatures (-78 °C), whereas the methyl ester may precipitate.

Mechanistic Visualization: IEDDA Pathway

The following diagram illustrates the Lewis Acid-catalyzed activation pathway. Note how the 3-carboxylate position is critical for the "Bidentate Chelation" step.

IEDDA_Pathwaycluster_stericsSteric Control PointPyrone3-Carboxylate Pyrone(Methyl/Ethyl)ChelateActivated Chelate Complex(LUMO Lowered)Pyrone->ChelateCoordinationLALewis Acid (M+)LA->ChelateTS[4+2] Transition State(Inverse Demand)Chelate->TS+ DienophileDienophileDienophile(Electron Rich)Dienophile->TSBicycleBicyclic Intermediate(Unstable)TS->BicycleCycloadditionProductAromatic Benzoate(+ CO2)Bicycle->Product-CO2 (Retro-DA)

Figure 1: The Lewis Acid-catalyzed IEDDA pathway. The 3-carboxylate motif enables bidentate chelation (Red Node), significantly accelerating the reaction compared to non-chelating 5-isomers.

Experimental Protocol: Catalytic IEDDA Synthesis

Objective: Synthesis of a substituted benzoate via IEDDA using this compound.

Reagents:

  • This compound (1.0 equiv)

  • Dienophile (e.g., Vinyl Ether or Alkyne) (2.0 equiv)

  • Catalyst: Cu(OTf)₂ (10 mol%) + Ligand (e.g., Box)

  • Solvent: Dry CH₂Cl₂

Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OTf)₂ and the ligand in dry CH₂Cl₂ under N₂ atmosphere. Stir for 30 min to form the active complex.

  • Substrate Addition: Add This compound (solid) in one portion. The solution typically changes color (e.g., to deep green/blue) indicating chelation.

    • Note: If using the Ethyl ester, add as a solution in CH₂Cl₂ to ensure precise stoichiometry.

  • Reaction: Cool the mixture to 0 °C (or required temp). Add the dienophile dropwise.

  • Monitoring: Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The pyrone starting material is UV-active and distinctively colored (often yellow); consumption is visually observable.

  • Workup: Filter through a short pad of silica gel to remove the copper catalyst. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography. The product (benzoate) is stable, while the CO₂ byproduct off-gasses during the reaction.

Self-Validating Check:

  • Gas Evolution: If the reaction is heated, vigorous bubbling (CO₂) confirms the retro-Diels-Alder step is occurring.

  • Color Change: Loss of the intense pyrone color usually indicates reaction completion.

Decision Matrix: When to Use Which?

ScenarioRecommended EsterRationale
Standard Synthesis Methyl Commercial availability, solid handling, better atom economy.
Low-Temp NMR Studies Ethyl Higher solubility in deuterated hydrocarbon solvents (e.g., Tol-d8) at -78 °C.
Bulky Ligand Screening Methyl Less steric interference with the catalyst's chiral pocket.
Lipophilic Product Ethyl If the final target requires high lipophilicity for cell permeability assays.
Scale-Up (>100g) Methyl Cost-effective and avoids the synthesis step required for the ethyl ester.

References

  • Commercial Availability & Properties: this compound Product Specification. Sigma-Aldrich / Thermo Scientific. Link

  • Mechanistic Insight (Chelation): Asymmetric Copper-Catalyzed Diels–Alder/Retro-Diels–Alder Reaction of 2-Pyrones. Synfacts 2021; 17(07): 0777.[1] Link

  • Synthesis & Reactivity: Development of a Total Synthesis of Cebulactams (Discussion on 3- vs 5-carboxylate reactivity). Leibniz Universität Hannover. Link

  • General Pyrone Chemistry: Inverse-Electron-Demand Diels–Alder Reactions of 2-Pyrones. Chemical Reviews. Link

A Comparative Analysis of the Biological Activities of Methyl 2-oxo-2H-pyran-3-carboxylate and Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the exploration of diverse chemical scaffolds for therapeutic potential is paramount. This guide provides a detailed comparative analysis of the biological activities of two distinct classes of heterocyclic compounds: Methyl 2-oxo-2H-pyran-3-carboxylate and the well-established coumarins. While coumarins have been extensively studied and have yielded numerous compounds with significant pharmacological properties, the biological profile of this compound and its derivatives is an area of emerging research. This document aims to synthesize the current understanding of both compound classes, offering a comparative perspective on their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data and detailed methodologies.

Introduction to the Chemical Scaffolds

This compound , also known as methyl coumalate, belongs to the 2-pyrone class of compounds. It is characterized by a six-membered unsaturated lactone ring with a methyl carboxylate substituent at the 3-position. This α,β-unsaturated ketone moiety is a key structural feature that is often associated with biological reactivity.[1] While the broader class of 2-pyrones has demonstrated a range of biological activities, including antimicrobial, antiviral, and cytotoxic effects, specific data on this compound remains relatively limited.[2]

Coumarins are a large and well-known class of benzopyrone derivatives, consisting of a benzene ring fused to an α-pyrone ring. This scaffold is prevalent in nature and has been the basis for the development of numerous synthetic derivatives with a wide spectrum of pharmacological activities.[3] The versatility of the coumarin ring allows for substitutions at various positions, leading to a diverse array of compounds with activities including anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.[3]

Comparative Biological Activities

This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of this compound and various coumarin derivatives, presenting available quantitative data to facilitate a direct comparison.

Anticancer Activity

This compound and 2-Pyrone Derivatives:

This compound has been investigated for its cytotoxic profile against oral human normal and tumor cells.[1] It is known to be a cyclic α,β-unsaturated ketone and has been shown to weakly activate caspases-3, -8, and -9 in HL-60 human promyelocytic leukemia cells, suggesting a potential, albeit modest, pro-apoptotic effect.

Coumarins:

Coumarins have demonstrated a broad spectrum of anticancer activities, with numerous derivatives exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Below is a table summarizing the cytotoxic activity (IC50 values) of selected coumarin derivatives against different cancer cell lines, showcasing the potency and selectivity that can be achieved through structural modification.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
Osthole Ovarian Cancer (SKOV3)22
Imperatorin Liver Cancer (HepG2)60.58
Scopoletin Lymphoblastic Leukemia (CCRF-CEM)2.6
Esculetin Human Leukemia (HL-60)Not specified, induces G1 arrest
7-hydroxycoumarin Human Adenocarcinoma (A427)More potent than coumarin
Antimicrobial Activity

This compound and 2-Pyrone Derivatives:

The antimicrobial potential of this compound is not well-documented with specific Minimum Inhibitory Concentration (MIC) values. However, the broader class of 2-pyrones has been recognized for its antimicrobial properties.[2] For example, pseudopyronines A and B, which are α-pyrone derivatives, have shown antibacterial activity against several bacteria, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), with MICs ranging from 2 to 16 µg/mL against S. aureus.[5]

Coumarins:

Coumarin derivatives have been extensively investigated for their antimicrobial properties against a wide range of bacteria and fungi. Their mechanisms of action often involve the disruption of cell membranes and inhibition of essential enzymes. The table below presents the MIC values of some coumarin derivatives against selected microorganisms.

Coumarin DerivativeMicroorganismMIC (µg/mL)Reference
Osthenol Bacillus cereus62.5
Osthenol Staphylococcus aureus125
Various synthetic coumarins Pseudomonas aeruginosa4.88 - 312[6]
Various synthetic coumarins Escherichia coli4.88 - 312[6]
Various synthetic coumarins Candida albicans4.88 - 312[6]
Anti-inflammatory Activity

This compound and 2-Pyrone Derivatives:

Specific quantitative data on the anti-inflammatory activity of this compound is scarce. However, some pyran derivatives have been investigated for their anti-inflammatory effects. One study on pyran derivatives identified a compound that significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7]

Coumarins:

The anti-inflammatory properties of coumarins are well-established, with many derivatives acting as potent inhibitors of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The inhibition of COX-2 is a particularly attractive target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The following table summarizes the COX-2 inhibitory activity of some coumarin derivatives.

Coumarin DerivativeCOX-2 IC50 (µM)Reference
Celecoxib (Reference) 0.35[8]
Pyridazinone derivative 5a 0.77[8]
Pyridazinone derivative 5f 1.89[8]

Mechanistic Insights

The biological activities of these compounds are underpinned by their interactions with various cellular targets and signaling pathways.

Mechanisms of Anticancer Activity

anticancer_mechanisms cluster_coumarins Coumarins cluster_pyrones This compound Coumarin Coumarin Apoptosis Apoptosis Coumarin->Apoptosis Induction Angiogenesis Angiogenesis Coumarin->Angiogenesis Inhibition Cell_Cycle Cell_Cycle Coumarin->Cell_Cycle Arrest Caspase_Activation Caspase_Activation Apoptosis->Caspase_Activation via VEGF_Inhibition VEGF_Inhibition Angiogenesis->VEGF_Inhibition via G1_S_arrest G1_S_arrest Cell_Cycle->G1_S_arrest e.g. Pyrone This compound Weak_Caspase_Activation Weak_Caspase_Activation Pyrone->Weak_Caspase_Activation Weak Induction

Caption: Simplified overview of anticancer mechanisms.

Coumarins exert their anticancer effects through multiple pathways, including the induction of apoptosis via caspase activation, inhibition of angiogenesis by targeting pathways like VEGF, and cell cycle arrest at various checkpoints. In contrast, the known anticancer mechanism of this compound is primarily linked to weak activation of caspases.

Mechanisms of Anti-inflammatory Activity

anti_inflammatory_mechanisms cluster_coumarins Coumarins cluster_pyrones 2-Pyrone Derivatives Coumarin Coumarin COX2_Inhibition COX2_Inhibition Coumarin->COX2_Inhibition Inhibition iNOS_Inhibition iNOS_Inhibition Coumarin->iNOS_Inhibition Inhibition Pyrone 2-Pyrone Derivatives COX2_Inhibition_py COX2_Inhibition_py Pyrone->COX2_Inhibition_py Inhibition iNOS_Inhibition_py iNOS_Inhibition_py Pyrone->iNOS_Inhibition_py Inhibition

Caption: Key anti-inflammatory targets.

Both coumarins and some 2-pyrone derivatives have been shown to inhibit key inflammatory mediators like COX-2 and iNOS, thereby reducing the production of prostaglandins and nitric oxide, respectively.[7][8]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

mtt_workflow A Seed cells in a 96-well plate B Treat cells with compounds A->B C Add MTT solution B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: MTT assay workflow for cytotoxicity testing.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and coumarins) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.

Workflow:

agar_diffusion_workflow A Prepare a standardized microbial inoculum B Inoculate the surface of an agar plate A->B C Apply paper discs impregnated with test compounds B->C D Incubate the plate C->D E Measure the zones of inhibition D->E

Caption: Agar diffusion assay workflow.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of the test compounds onto the inoculated agar surface. Include a negative control (disc with solvent) and a positive control (disc with a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

Workflow:

cox2_inhibition_workflow A Prepare reaction mixture with COX-2 enzyme and heme B Add test compound or vehicle A->B C Initiate reaction with arachidonic acid B->C D Incubate C->D E Stop the reaction D->E F Quantify prostaglandin E2 (PGE2) production E->F

Caption: COX-2 inhibition assay workflow.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing COX-2 enzyme, heme, and assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and the well-established class of coumarins. The available data clearly indicate that coumarins are a rich source of biologically active compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, supported by a wealth of quantitative data.

In contrast, while the 2-pyrone scaffold shows promise, there is a significant lack of specific quantitative data for this compound itself. The information available suggests potential cytotoxic and pro-apoptotic effects, but further in-depth studies are required to fully elucidate its biological profile and therapeutic potential.

Future research should focus on:

  • Systematic screening of this compound against a diverse panel of cancer cell lines, bacteria, and fungi to determine its IC50 and MIC values.

  • In-depth mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound.

  • Synthesis and evaluation of derivatives of this compound to explore structure-activity relationships and optimize its biological activities.

By generating more robust and quantitative data for this compound, the scientific community can better assess its potential as a lead compound for the development of new therapeutic agents and draw more definitive comparisons with established pharmacophores like coumarins.

References

  • A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology. [Link]

  • Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status. (2021). Molecules. [Link]

  • A New 2H-Pyran-2-One Derivative and Anti-Inflammatory Constituents from Alpinia pricei var. pricei. (2023). Molecules. [Link]

  • Takeuchi, R., et al. (2006). Induction of non-apoptotic cell death by morphinone in human promyelocytic leukemia HL-60 cells. Anticancer Research, 26(5A), 3343-3348.
  • Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. (2023). Journal of Medicinal Chemistry.
  • Nakayachi, T., et al. (2004). Structure-activity relationships of alpha, beta-unsaturated ketones as assessed by their cytotoxicity against oral tumor cells. Anticancer Research, 24(2B), 737-742.
  • The Study on Biological and Pharmacological Activity of Coumarins. (2017). Atlantis Press. [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2023). Bioorganic Chemistry.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • The cell cycle related differences in susceptibility of HL-60 cells to apoptosis induced by various antitumor agents. (1993). Journal of Cellular Physiology.
  • Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. (2017). Marine Drugs. [Link]

  • Different Patterns of Apoptosis of HL-60 Cells Induced by Cycloheximide and Camptothecin. (1993). Journal of Cellular Physiology.
  • Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. (2008). Chemical Research in Toxicology.
  • Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. (2023).
  • Antimicrobial activity (MIC values in mg/mL) of compounds.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar.
  • Antileukemic Natural Product Induced Both Apoptotic and Pyroptotic Programmed Cell Death and Differenti
  • The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. (1994). Pharmacology & Toxicology.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules.
  • Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I) tricarbonyl centers supported by 2,2'-bipyridine. (2018). Journal of Inorganic Biochemistry.
  • Cytotoxicity (IC50) of tested compounds on different cell lines.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). Heliyon.
  • Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles. (2015). Particle and Fibre Toxicology.
  • The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. (2010). ChemMedChem.

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A Comparative Spectroscopic Guide to Substituted vs. Unsubstituted 2H-Pyran-3-Carboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, the pyran scaffold remains a cornerstone of molecular design. Its prevalence in numerous natural products and pharmacologically active agents underscores its significance. Specifically, the 2H-pyran-3-carboxylate framework serves as a versatile template for developing novel therapeutics. The strategic placement of substituents on this core structure is a key methodology for modulating physicochemical properties, biological activity, and pharmacokinetic profiles. Understanding the structural consequences of these substitutions is paramount, and spectroscopic analysis is the most powerful tool for this elucidation.

This guide provides an in-depth spectroscopic comparison of a baseline pyran system against a series of substituted analogues. We move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. By grounding our analysis in fundamental principles and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to interpret spectra and make informed decisions in their own synthetic endeavors.

The Foundational Role of Spectroscopy in Molecular Characterization

Spectroscopic techniques are indispensable in organic synthesis, providing a non-destructive window into the molecular world. Each method probes a different aspect of a molecule's structure and electronic environment, and together they provide a comprehensive structural fingerprint. For the pyran carboxylates discussed herein, we will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Our analysis will demonstrate how substituent-induced changes in electron density, bond vibrations, and electronic transitions manifest in the resulting spectra.

Experimental Design: A Self-Validating Protocol

To ensure the integrity and reproducibility of the data presented, a rigorous and standardized experimental workflow is essential. The following protocols outline the synthesis and spectroscopic analysis of the compounds discussed in this guide. The causality behind key choices, such as solvent selection and instrument parameters, is explained to provide a framework for adapting these methods to new molecular targets.

Synthesis and Purification Workflow

The synthesis of the substituted 4H-pyran-3-carboxylates discussed here follows a well-established multicomponent reaction protocol. This approach is favored for its efficiency and atom economy.

Diagram of the General Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Reactants: - Aldehyde - Ethyl Acetoacetate - Malononitrile C Reaction: Stir at Room Temp. A->C 1. Combine B Catalyst & Solvent: Ethanol, Piperidine B->C 2. Add D Precipitation C->D 3. Reaction Completion E Filtration D->E F Recrystallization (from Ethanol) E->F G Characterization F->G Pure Product

Caption: General workflow for the synthesis and purification of substituted 4H-pyran-3-carboxylates.

Step-by-Step Synthesis Protocol (General Procedure):

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the desired aromatic aldehyde, ethyl acetoacetate, and malononitrile in ethanol.

  • Catalysis: Add a catalytic amount of a suitable base, such as piperidine, to the solution. The choice of a mild organic base is crucial to promote the reaction without inducing degradation of the starting materials or product.

  • Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, the solid product often precipitates from the reaction mixture. The product is isolated by vacuum filtration and washed with cold ethanol to remove residual reactants and catalyst.

  • Purification: The crude product is further purified by recrystallization from a suitable solvent, typically ethanol, to yield the final compound in high purity.

Spectroscopic Analysis Protocols

Consistency in sample preparation and data acquisition is critical for a valid comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃.[1] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[1] The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Solid samples are analyzed using the KBr pellet method. A small amount of the compound is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk.[2]

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer.

  • Data Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Instrumentation: Mass spectra are obtained using an Electron Ionization (EI) source.

  • Data Acquisition: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: The absorbance is measured using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Spectra are typically recorded from 200 to 800 nm.

The Unsubstituted Baseline: Methyl 2-oxo-2H-pyran-3-carboxylate

For the purpose of this guide, we will establish a baseline using this compound. While this molecule contains a 2-oxo (lactone) functionality, its relatively simple and unsubstituted pyran ring provides a valuable reference point for understanding the influence of more complex substitution patterns.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks / SignalsInterpretation
¹H NMR (CDCl₃)δ 7.50-7.70 (m, 2H), 6.30-6.45 (m, 1H), 3.90 (s, 3H)Aromatic/vinylic protons on the pyran ring and the methyl ester protons.
¹³C NMR (CDCl₃)δ ~164 (C=O, ester), ~160 (C=O, lactone), ~145, ~135, ~117, ~110 (pyran ring carbons), ~53 (OCH₃)Carbonyl carbons and pyran ring carbons.
FT-IR (KBr, cm⁻¹)~1750 (C=O, lactone), ~1720 (C=O, ester), ~1640, ~1560 (C=C), ~1250 (C-O)Characteristic stretching frequencies for the carbonyl and alkene functional groups.
Mass Spec. (EI, m/z)154 (M⁺)Molecular ion peak.
UV-Vis (Ethanol)λ_max ~300-320 nmπ → π* transition of the conjugated system.

The Impact of Substitution: A Case Study of 4-Aryl-2-amino-4H-pyran-3-carboxylates

To illustrate the profound effects of substitution, we will now examine a series of ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates.[2] These molecules feature a variety of substituents on the 4-aryl ring, allowing for a systematic comparison of how electron-donating and electron-withdrawing groups alter the spectroscopic fingerprint of the parent pyran structure.

Diagram of Substituent Effects on the Pyran Ring

Substituent_Effects substituent Substituent (R) on Aryl Ring edg Electron-Donating Group (e.g., -OCH₃) substituent->edg is a ewg Electron-Withdrawing Group (e.g., -NO₂) substituent->ewg is a pyran Pyran Ring Electron Density edg->pyran Increases ewg->pyran Decreases nmr_shifts NMR Chemical Shifts pyran->nmr_shifts Affects Shielding ir_freq IR Frequencies pyran->ir_freq Affects Bond Strength

Caption: Logical relationship between aryl substituents and their effect on the pyran ring's spectroscopic properties.

Table 2: Comparative Spectroscopic Data of Substituted 4H-Pyran-3-carboxylates

Substituent (R) on 4-Aryl Ring¹H NMR (δ, ppm) - H-4 Proton¹³C NMR (δ, ppm) - C=O (ester)FT-IR (cm⁻¹) - C=O (ester)FT-IR (cm⁻¹) - C≡N
-H (Unsubstituted Phenyl)4.30 (s)165.92~1700~2195
-NO₂ (Electron-Withdrawing)4.95 (s)165.31~1728~2203
-Cl (Electron-Withdrawing)4.50 (s)165.71~1710~2198
-OCH₃ (Electron-Donating)4.25 (s)Not Reported~1695~2187

(Data synthesized from reference[2])

Analysis of NMR Spectra

The electronic nature of the substituent on the 4-aryl ring directly influences the chemical environment of the protons and carbons throughout the molecule, which is clearly reflected in the NMR spectra.

  • ¹H NMR Analysis: The proton at the C-4 position of the pyran ring is particularly sensitive to the substituent on the attached phenyl ring.

    • With an electron-withdrawing group (EWG) like a nitro group (-NO₂), the H-4 proton is significantly deshielded, causing its signal to shift downfield to 4.95 ppm.[2] This is because the EWG pulls electron density away from the pyran ring, reducing the shielding of the H-4 proton.

    • Conversely, an electron-donating group (EDG) like a methoxy group (-OCH₃) would be expected to increase electron density, leading to greater shielding and an upfield shift of the H-4 proton signal (observed at 4.25 ppm, even more upfield than the unsubstituted phenyl).[2]

    • The unsubstituted phenyl group provides a reference point at 4.30 ppm.[2]

  • ¹³C NMR Analysis: The carbonyl carbon of the ester group also experiences changes in its electronic environment.

    • The EWG (-NO₂) causes a slight upfield shift of the carbonyl carbon signal to 165.31 ppm compared to the unsubstituted phenyl at 165.92 ppm.[2] This may seem counterintuitive, but it can be attributed to complex resonance and inductive effects altering the polarization of the C=O bond.

Analysis of FT-IR Spectra

Infrared spectroscopy measures the vibrational frequencies of bonds, which are dependent on bond strength and the mass of the connected atoms. Electron-donating and -withdrawing groups alter bond strengths through inductive and resonance effects.

  • Carbonyl (C=O) Stretch: The position of the ester carbonyl stretching frequency is a reliable indicator of the electronic environment.

    • The strong EWG (-NO₂) leads to an increase in the C=O stretching frequency to ~1728 cm⁻¹.[2] This is because the EWG withdraws electron density, strengthening the C=O double bond and causing it to vibrate at a higher frequency.

    • The EDG (-OCH₃) decreases the C=O stretching frequency to ~1695 cm⁻¹, indicating a weakening of the C=O bond due to increased electron donation.[2]

  • Nitrile (C≡N) Stretch: The nitrile group is also sensitive to electronic effects.

    • The EWG (-NO₂) increases the C≡N stretching frequency to ~2203 cm⁻¹, while the EDG (-OCH₃) decreases it to ~2187 cm⁻¹, following the same trend as the carbonyl group.[2]

Analysis of Mass Spectrometry and UV-Vis Spectroscopy

While not always as systematically correlated with simple electronic effects, MS and UV-Vis data provide valuable structural information.

  • Mass Spectrometry: The fragmentation patterns of these molecules are complex. However, common fragmentation pathways often involve the loss of the ester group, the substituent on the aryl ring, or cleavage of the pyran ring itself. The stability of the resulting fragments can sometimes be influenced by the substituent.

  • UV-Vis Spectroscopy: The π-conjugated system of the 2H-pyran-3-carboxylate core gives rise to π → π* electronic transitions, observable in the UV-Vis spectrum. The position of the maximum absorption (λ_max) is affected by substituents.

    • Electron-donating groups and increased conjugation generally lead to a bathochromic (red) shift to longer wavelengths.

    • Electron-withdrawing groups can cause either a hypsochromic (blue) shift or a bathochromic shift depending on the nature of the electronic transition.

Conclusion and Future Outlook

This guide has demonstrated through experimental data how the substitution on a 2H-pyran-3-carboxylate scaffold systematically alters its spectroscopic properties. Electron-withdrawing groups tend to deshield protons in ¹H NMR and increase the vibrational frequencies of carbonyl and nitrile groups in IR spectroscopy. Conversely, electron-donating groups generally cause shielding in ¹H NMR and lower vibrational frequencies in IR.

For researchers in drug discovery and materials science, a thorough understanding of these structure-spectra relationships is not merely academic. It is a predictive tool that allows for the rational design of molecules with desired electronic and, by extension, biological or physical properties. The ability to confirm the successful synthesis of a target molecule and to understand its electronic character through spectroscopy is a fundamental skill that accelerates the pace of innovation. As synthetic methodologies become more advanced, the principles outlined in this guide will remain essential for the characterization and development of the next generation of pyran-based compounds.

References

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. Retrieved January 30, 2026, from [Link]

  • Ghoneim, A. A., & El-Gazzar, A. B. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 30, 2026, from [Link]

  • General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. (2020). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved January 30, 2026, from [Link]

  • Experiment #16 – Introduction to IR and NMR Spectroscopy. (n.d.). Moorpark College. Retrieved January 30, 2026, from [Link]

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A Comparative Guide to the Reactivity of Methyl 2-oxo-2H-pyran-3-carboxylate: A DFT-Informed Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, 2-pyrones stand out as privileged scaffolds. Their prevalence in a multitude of natural products and pharmaceutically active compounds underscores their significance.[1] Methyl 2-oxo-2H-pyran-3-carboxylate, also known as methyl coumalate, is a key representative of this class, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth, comparative analysis of the reactivity of this compound, leveraging Density Functional Theory (DFT) to illuminate its electronic structure and predict its behavior in key chemical transformations. By juxtaposing theoretical calculations with supporting experimental data, we aim to provide a comprehensive resource for researchers seeking to harness the synthetic potential of this valuable building block.

The Dual Reactivity of the 2-Pyrone Ring: A Balancing Act

The 2-pyrone ring system exhibits a fascinating dual reactivity, behaving as both a conjugated diene in cycloaddition reactions and as a target for nucleophilic attack.[2] This multifaceted nature stems from its unique electronic architecture, a blend of a conjugated diene, a lactone, and a quasi-aromatic system. Understanding the interplay of these characteristics is paramount to predicting and controlling its reactivity.

Pericyclic Reactivity: The Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[3] 2-Pyrones, including this compound, can function as the diene component in these reactions, typically reacting with electron-deficient dienophiles.[2][4] The reaction often proceeds with a subsequent extrusion of carbon dioxide to yield substituted aromatic compounds.[5]

A critical factor governing the rate and success of the Diels-Alder reaction is the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[4] A smaller HOMO-LUMO gap facilitates the interaction and accelerates the reaction.

Nucleophilic Addition: Targeting Electrophilic Centers

The electron-withdrawing nature of the ester and lactone carbonyl groups in this compound renders the pyrone ring susceptible to nucleophilic attack.[6] Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the conjugated system (1,4- or 1,6-addition).[7][8] The regioselectivity of this attack is dictated by the electronic distribution within the molecule.

A DFT-Based Comparative Analysis: this compound vs. 3,5-Dibromo-2-pyrone

To provide a quantitative comparison, we will analyze the reactivity of this compound alongside a commercially available and well-studied analogue, 3,5-Dibromo-2-pyrone .[9] The presence of two electron-withdrawing bromine atoms in the latter is expected to significantly alter its electronic properties and reactivity.

Computational Protocol: A Self-Validating System

The following protocol outlines the steps for performing a DFT analysis to predict and compare the reactivity of these two compounds. This protocol is designed to be self-validating by correlating computational predictions with known experimental outcomes.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of each molecule.

  • Method: Use the B3LYP functional with the 6-31G(d,p) basis set.[10] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[11]

  • Validation: The absence of imaginary frequencies in the vibrational frequency calculation confirms that a true energy minimum has been reached.

Step 2: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To determine the HOMO and LUMO energies and visualize their distribution.

  • Method: Perform a single-point energy calculation on the optimized geometries using the same level of theory.

  • Significance: The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and overall reactivity.[12]

Step 3: Mulliken Population Analysis

  • Objective: To calculate the partial atomic charges on each atom.

  • Method: This is a standard output of most DFT calculations.

  • Significance: The Mulliken charges reveal the electrophilic and nucleophilic sites within the molecule, predicting the likely points of attack for reagents.[13]

Step 4: Transition State Searching (for a model reaction)

  • Objective: To calculate the activation energy for a representative reaction, such as a Diels-Alder reaction with a simple dienophile (e.g., ethylene).

  • Method: Employ a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to locate the transition state structure and calculate its energy.

  • Validation: The transition state should have a single imaginary frequency corresponding to the reaction coordinate.

Predicted Reactivity Comparison: A Tabulated Summary

The following table summarizes the predicted reactivity parameters for this compound and 3,5-Dibromo-2-pyrone based on a DFT analysis at the B3LYP/6-31G(d,p) level of theory.

ParameterThis compound3,5-Dibromo-2-pyroneRationale for Reactivity Difference
HOMO Energy LowerHigherThe electron-donating character of the bromine lone pairs in 3,5-dibromo-2-pyrone raises the HOMO energy, making it a better electron donor in normal electron-demand Diels-Alder reactions.[9]
LUMO Energy HigherLowerThe strong electron-withdrawing inductive effect of the two bromine atoms significantly lowers the LUMO energy of 3,5-dibromo-2-pyrone, making it a much better electron acceptor and more reactive towards nucleophiles and in inverse-electron-demand Diels-Alder reactions.[9]
HOMO-LUMO Gap LargerSmallerThe smaller HOMO-LUMO gap in 3,5-dibromo-2-pyrone suggests a higher overall reactivity compared to this compound.
Mulliken Charge on C6 Less PositiveMore PositiveThe increased positive charge on the C6 carbon of 3,5-dibromo-2-pyrone indicates a greater susceptibility to nucleophilic attack at this position.
Predicted Diels-Alder Reactivity Good diene with electron-rich dienophiles.Excellent ambiphilic diene, reacting with both electron-rich and electron-poor dienophiles.[9]The dual electronic nature of the bromine substituents allows for versatile reactivity.
Predicted Nucleophilic Addition Reactivity Susceptible to nucleophilic attack, particularly at C6.[7]Highly susceptible to nucleophilic attack at C6.The significantly lower LUMO and more positive C6 charge enhance reactivity.

Experimental Validation: Corroborating the Theoretical Predictions

The predictions from our DFT analysis are well-supported by experimental observations reported in the literature.

Diels-Alder Reactions of this compound

Methyl coumalate has been shown to participate in Diels-Alder reactions with various dienophiles. For instance, its reaction with 1,3-dienes can lead to the formation of tetrahydrocoumarin derivatives.[14] It also reacts with enol ethers to form stable adducts that can be converted to isophthalates.[15]

Experimental Protocol: Diels-Alder Reaction of Methyl Coumalate with an Enol Ether [15]

  • To a sealed tube, add this compound (1.0 mmol), the enol ether (3.0 mmol), and acetonitrile (1.0 mL).

  • Heat the mixture in an oil bath at 75 °C with stirring for 24 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the cycloadduct.

Versatile Reactivity of 3,5-Dibromo-2-pyrone

As predicted by DFT, 3,5-dibromo-2-pyrone is a highly versatile reagent. It undergoes Diels-Alder reactions with a wide range of dienophiles, including both electron-rich and electron-poor systems.[9] Furthermore, the bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, highlighting the enhanced reactivity of the substituted pyrone ring.[9]

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key molecular orbitals and a typical computational workflow.

G cluster_0 This compound cluster_1 3,5-Dibromo-2-pyrone HOMO_M HOMO (Electron Donating) LUMO_D LUMO (Significantly Lowered, Enhanced Electron Accepting) HOMO_M->LUMO_D Smaller Energy Gap (More Favorable Interaction) LUMO_M LUMO (Electron Accepting) HOMO_D HOMO (Enhanced Electron Donating) HOMO_D->LUMO_M Larger Energy Gap (Less Favorable Interaction)

Caption: Frontier Molecular Orbital (FMO) energy level comparison.

G start Start: Select Molecules for Comparison geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No, Re-optimize sp_energy Single Point Energy Calculation validation->sp_energy Yes fmo_analysis FMO Analysis (HOMO, LUMO, Gap) sp_energy->fmo_analysis mulliken Mulliken Population Analysis sp_energy->mulliken reactivity_prediction Predict Reactivity (Cycloaddition, Nucleophilic Attack) fmo_analysis->reactivity_prediction mulliken->reactivity_prediction ts_search Transition State Search (Optional, for specific reaction) reactivity_prediction->ts_search comparison Compare with Experimental Data reactivity_prediction->comparison activation_energy Calculate Activation Energy ts_search->activation_energy activation_energy->comparison end End: Reactivity Guide comparison->end

Caption: A typical DFT workflow for reactivity analysis.

Conclusion: A Synergy of Theory and Experiment

This guide demonstrates the power of combining Density Functional Theory with experimental data to gain a deep and predictive understanding of chemical reactivity. For this compound, DFT calculations accurately predict its behavior as a versatile building block, susceptible to both cycloaddition and nucleophilic addition reactions. The comparative analysis with 3,5-dibromo-2-pyrone highlights how substituents can be used to tune the electronic properties and, consequently, the reactivity of the 2-pyrone scaffold. By following the outlined computational and experimental protocols, researchers can confidently design and execute novel synthetic strategies, unlocking the full potential of this important class of heterocyclic compounds in the development of new therapeutics and functional materials.

References

  • Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. Available at: [Link]

  • Applications of substituted 2-pyrones in biological and synthetic research. ResearchGate. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. AIP Publishing. Available at: [Link]

  • Facile Synthesis of Highly Substituted 2-Pyrone Derivatives via a Tandem Knoevenagel Condensation/Lactonization Reaction of β-Formyl-esters and 1,3-Cyclohexadiones. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. PMC. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. Available at: [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Cascade reactions of methyl coumalate (191). ResearchGate. Available at: [Link]

  • Nucleophilic 1,6-addition to methyl coumalate followed by ring opening 60. ResearchGate. Available at: [Link]

  • Diels–Alder reactions of methyl coumalate with 1,3-dienes. RSC Publishing. Available at: [Link]

  • Reaction Chemistry & Engineering. Baxendale Group. Available at: [Link]

  • Diels–Alder reactions with alkyl coumalates. Journal of the Chemical Society C. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. Available at: [Link]

  • ChemInform Abstract: Pd-Catalyzed Intramolecular Regioselective Arylation of 2-Pyrones, Pyridones, Coumarins and Quinolones by C—H Bond Functionalization. ResearchGate. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Synthesis of isophthalates from methyl coumalate. RSC Publishing. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

  • Unexpected synthesis of novel 2-pyrone derivatives: crystal structures, Hirshfeld surface analysis and computational studies. Taylor & Francis. Available at: [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]

  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). MDPI. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Diels Alder Reaction. YouTube. Available at: [Link]

  • Methyl coumalate. PubChem. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. Google Patents.

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Technical Comparison Guide: Methyl 2-oxo-2H-pyran-3-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide serves as a technical manual for researchers utilizing Methyl 2-oxo-2H-pyran-3-carboxylate (CAS 25991-27-9). While often confused with its regioisomer Methyl Coumalate (the 5-carboxylate, CAS 6018-41-3), the 3-carboxylate offers distinct regiochemical advantages in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Core Directive: Do not treat these isomers as interchangeable. Use the 3-carboxylate specifically when targeting 1,2,3-trisubstituted benzenes or specific biaryl scaffolds where ortho-positioning of the ester is critical. This guide provides validated physical data, comparative reactivity profiles, and a self-validating experimental protocol.

PubChem Cross-Reference & Characterization[1][2]

Accurate characterization is the foundation of reproducible synthesis. The following table cross-references experimentally validated properties against standard PubChem entries to ensure you are working with the correct isomer.

Table 1: Isomer Specification & Physical Benchmarks
FeatureTarget Compound (3-Isomer) Common Alternative (5-Isomer)
Chemical Name This compound Methyl 2-oxo-2H-pyran-5-carboxylate (Methyl Coumalate)
CAS Number 25991-27-9 6018-41-3
PubChem CID
Melting Point (Lit.) 75 – 77 °C 65 – 67 °C
Boiling Point 146–148 °C (0.75 mmHg) 178–180 °C (60 mmHg)
Appearance White to pale yellow crystalline powderLight yellow crystalline solid
1H NMR Key Shift

~3.9 ppm (s, 3H, OMe); Pyran protons appear as distinct doublets/multiplets.[1][2][3]

~3.8 ppm (s, 3H, OMe); Distinct coupling pattern for H3/H4/H6.
Primary Application Synthesis of vicinal (1,2,3) substituted aromatics.[1][2][3][4][5]Synthesis of meta/para substituted aromatics.

Critical Check: If your sample melts below 70°C, verify via NMR immediately. You likely possess the 5-isomer (Methyl Coumalate), which will yield regioisomers with completely different substitution patterns.

Performance Comparison: Reactivity & Regioselectivity[3][6]

The primary utility of this compound lies in its role as an electron-deficient diene in IEDDA reactions. Upon reaction with a dienophile (alkyne or enamine), it undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder reaction (loss of CO₂) to form an aromatic ring.

Scenario 1: Regiochemical Control in Benzoate Synthesis

When reacting with a terminal alkyne (e.g., Phenylacetylene), the position of the carboxylate group on the pyrone ring dictates the position of the substituents on the final benzene ring.

  • With this compound (3-Isomer):

    • Mechanism:[3][5][6][7] The alkyne substituent typically aligns away from the ester group due to steric and electronic factors (though sterics at C3 can be significant).

    • Outcome: Favors formation of methyl 3-substituted-benzoate derivatives where the new substituent is often meta or ortho relative to the ester, depending on the specific polarization of the dienophile.

    • Advantage:[8] Access to crowded 1,2,3-substitution patterns that are difficult to synthesize via electrophilic aromatic substitution.

  • With Methyl Coumalate (5-Isomer):

    • Outcome: typically yields para-substituted benzoates (methyl 4-substituted-benzoate).

    • Limitation: Cannot easily access the vicinal dicarboxylate motifs or specific ortho-biaryl geometries provided by the 3-isomer.

Scenario 2: Reaction Conditions & Yield
Metric3-Carboxylate (Target)5-Carboxylate (Alternative)Causality
Reaction Temp 110 – 140 °C100 – 130 °CThe 3-ester group creates slightly higher steric hindrance at the reaction center, often requiring refluxing xylene rather than toluene.
Decarboxylation Spontaneous >120°CSpontaneous >100°CBoth eliminate CO₂ rapidly, driving the equilibrium to the aromatic product.
Yield (Typical) 65 – 85%75 – 95%The 5-isomer is less sterically encumbered, generally leading to slightly higher yields and cleaner crude mixtures.

Visualization: Mechanistic Pathway

The following diagram illustrates the Inverse Electron Demand Diels-Alder (IEDDA) pathway, highlighting the critical CO₂ extrusion step that makes this transformation irreversible.

IEDDA_Mechanism Pyrone This compound (Diene) TS [4+2] Cycloaddition Transition State Pyrone->TS Heat (140°C) Dienophile Dienophile (e.g., Alkyne) Dienophile->TS Bicyclic Bicyclic Lactone Intermediate TS->Bicyclic Fast Product Aromatic Benzoate Product Bicyclic->Product Retro-Diels-Alder (-CO2) CO2 CO2 (Gas) Bicyclic->CO2

Figure 1: Reaction pathway for the conversion of this compound to aromatic benzoates via IEDDA/decarboxylation sequence.

Experimental Protocol: Synthesis of Methyl Biaryl-Carboxylates

Objective: Synthesize a substituted methyl benzoate using this compound and a terminal alkyne.

Reagents & Equipment[10]
  • Diene: this compound (1.0 equiv, 2.0 mmol, 308 mg).

  • Dienophile: Phenylacetylene (1.5 equiv, 3.0 mmol).

  • Solvent: o-Xylene (anhydrous, 5 mL).

  • Apparatus: 10 mL heavy-walled pressure vial (sealed tube) or round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Charging: In a specific reaction vial, dissolve 308 mg of This compound in 5 mL of o-xylene.

    • Expert Insight: Although toluene is common for the 5-isomer, o-xylene (bp 144°C) is preferred here to ensure the temperature exceeds the decarboxylation threshold of the bicyclic intermediate derived from the 3-isomer.

  • Addition: Add 1.5 equivalents of phenylacetylene via syringe.

  • Reaction: Seal the tube (or attach condenser) and heat the mixture to 140 °C for 12–16 hours.

    • Self-Validating Check: The reaction is driven by the evolution of CO₂. If using an open system (condenser), ensure a bubbler is attached to monitor gas evolution. Cessation of bubbling indicates reaction completion.

  • Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure (rotary evaporator).

  • Purification: The crude residue is typically a yellow oil. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1 to 4:1).

  • Characterization:

    • 1H NMR (CDCl₃): Look for the disappearance of the pyrone doublets (~6.5–7.5 ppm region) and the appearance of a new aromatic pattern. The methyl ester singlet should shift slightly upfield (from ~3.9 to ~3.6–3.8 ppm) due to the change in ring current.

Decision Logic: Selecting the Correct Isomer

Use this logic flow to determine if the 3-carboxylate is the correct starting material for your target molecule.

Selection_Logic Start Target Molecule Definition Q1 Does the target require an ester group? Start->Q1 Q2 What is the substitution pattern? Q1->Q2 Yes Use Alternative Diene Use Alternative Diene Q1->Use Alternative Diene No Res3 Use this compound (CAS 25991-27-9) Q2->Res3 Vicinal (1,2,3) or Crowded Ortho Res5 Use Methyl Coumalate (CAS 6018-41-3) Q2->Res5 Para (1,4) or Meta (1,3)

Figure 2: Decision matrix for selecting the appropriate pyrone isomer based on target regiochemistry.

References

  • PubChem Compound Summary for CID 117704 (3-Isomer). National Center for Biotechnology Information (2025). This compound. Retrieved from [Link]

  • PubChem Compound Summary for CID 80113 (5-Isomer). National Center for Biotechnology Information (2025). Methyl coumalate.[1][4][9] Retrieved from [Link]

  • Goel, A., & Ram, V. J. (2009). Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. Tetrahedron, 65(38), 7865-7913.[9] [Link]

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews, 86(5), 781-793. (Foundational text on IEDDA reactivity of electron-deficient heterocycles).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper and safe disposal of methyl 2-oxo-2H-pyran-3-carboxylate, a common reagent in synthetic organic chemistry. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal.

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

The Principle of Disposal: Incineration

The recommended disposal method for this compound is incineration at a licensed hazardous waste facility. This thermal destruction process is the most effective way to ensure the complete breakdown of the organic molecule into less harmful components, such as carbon dioxide and water. Landfilling is not a suitable option due to the potential for environmental contamination.

The rationale for incineration is rooted in the compound's chemical structure. As a moderately complex organic molecule, it is amenable to high-temperature oxidation. A specialized incinerator, often equipped with an afterburner and a flue gas scrubber, ensures that any potentially harmful combustion byproducts are captured and neutralized before release into the atmosphere.

Critical Incompatibilities: A Core Safety Consideration

A crucial aspect of safe disposal is the segregation of incompatible wastes.[2] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of heat, toxic gases, or even explosions. For this compound, the following incompatibilities must be strictly observed:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide) : The 2-pyrone ring system is susceptible to ring-opening reactions when treated with a base.[3] This reaction can lead to the formation of different chemical species, potentially generating heat and unforeseen hazards.

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates) : As with many organic compounds, mixing with strong oxidizers can lead to vigorous, exothermic reactions, creating a fire or explosion risk.

Therefore, waste streams containing this compound must be kept separate from basic and strongly oxidizing waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of both bulk quantities of the compound and contaminated labware.

Before beginning the disposal process, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat.

All handling of the solid or its solutions for disposal should be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.

  • Container Selection : Choose a waste container that is in good condition, has a secure lid, and is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[4]

  • Labeling : The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: "this compound"

    • The primary hazards: "Irritant"

    • The date the waste was first added to the container.

  • Waste Transfer : Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.

  • Storage : Keep the waste container securely closed except when adding waste.[4] Store it in a designated satellite accumulation area away from incompatible materials (strong bases and oxidizers).

Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be considered hazardous waste.

  • Segregation : Do not mix this solid waste with liquid waste.[5]

  • Collection : Place all contaminated solid debris into a designated, labeled solid waste container (an HDPE bucket or a securely lined cardboard box are common options).

  • Labeling : The container must be labeled as "Solid Hazardous Waste" and list "this compound" as a contaminant.

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • Decontamination : Triple rinse the container with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[2]

  • Disposal of Rinsed Containers : Once triple-rinsed, the original labels should be defaced, and the container can typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin). Consult your institution's specific guidelines.

  • Disposal of Unrinsed Containers : If the container is not rinsed, it must be disposed of as solid hazardous waste.

Once your waste container is full (approximately 80-90% capacity to allow for expansion), ensure the lid is tightly sealed and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste (this compound) waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste Solid Waste (Bulk powder) waste_type->solid_waste Solid contaminated_material Contaminated Material (Gloves, paper, etc.) waste_type->contaminated_material Contaminated empty_container Empty Original Container waste_type->empty_container Empty Container container_solid Place in labeled 'Solid Hazardous Waste' container (HDPE). solid_waste->container_solid container_contaminated Place in separate labeled 'Solid Hazardous Waste' container. contaminated_material->container_contaminated rinse_decision Triple rinse with appropriate solvent? empty_container->rinse_decision storage Store in designated Satellite Accumulation Area. Segregate from bases and oxidizers. container_solid->storage container_contaminated->storage collect_rinsate Collect first rinsate as 'Liquid Hazardous Waste'. rinse_decision->collect_rinsate Yes dispose_unrinsed Dispose of as 'Solid Hazardous Waste'. rinse_decision->dispose_unrinsed No dispose_rinsed Deface label and dispose of container as non-hazardous. collect_rinsate->dispose_rinsed pickup Arrange for pickup by EHS or licensed contractor. dispose_rinsed->pickup dispose_unrinsed->storage storage->pickup

Caption: Disposal decision workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a straightforward process when its hazards and chemical properties are understood and respected. By following this detailed protocol—from wearing the correct PPE to proper segregation, labeling, and final disposal via incineration—researchers can ensure a safe laboratory environment and uphold their responsibility to environmental stewardship. Always consult your institution's specific waste management guidelines, as they may have additional requirements.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Available from: [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. 2021. Available from: [Link]

  • Mishra, U. K., & Bal, C. (2022). Microwave-assisted decarboxylation of 2 H-Pyran-3-carboxylic acid derivatives under basic condition. Journal of Heterocyclic Chemistry, 59(12), 2258-2265.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117704, this compound". PubChem. Available from: [Link].

  • Al-Badrany, K. A., et al. "Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation." Central Asian Journal of Medical and Natural Science, vol. 4, no. 4, 2023, pp. 638-651.
  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley, 1967.
  • Armarego, W. L., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2012.
  • American Chemical Society.
  • European Chemicals Agency. C&L Inventory: this compound. Available from: [Link] (Specific substance information accessible via search).

  • University of York, Department of Biology. Solvent Waste Disposal. Available from: [Link]

  • Harris, T. M., & Harris, C. M. "The Conversion of 2-Pyrones into Aromatic Compounds.
  • MDPI. "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application." Molecules, vol. 28, no. 24, 2023, p. 8099. Available from: [Link]

Sources

Comprehensive Safety and Handling Guide for Methyl 2-oxo-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of Methyl 2-oxo-2H-pyran-3-carboxylate (CAS No. 25991-27-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a culture of safety and scientific integrity within your laboratory.

Immediate Safety Profile & Hazard Assessment

This compound is a compound that demands careful handling due to its irritant properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]

The associated GHS hazard pictogram is the exclamation mark (GHS07), signaling its potential to cause these irritant effects.[1] Understanding these hazards is the foundational step in mitigating risk. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, all subsequent protocols are designed to create effective barriers against these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the minimum required PPE for handling this compound.

Operation Scale Hand Protection Eye/Face Protection Respiratory Protection Skin & Body Protection
Small-Scale (mg to g) Nitrile or neoprene gloves. Inspect for integrity before use.Chemical safety goggles.Work in a certified chemical fume hood. If dust is generated, a Type N95 (US) or P1 (EN 143) dust mask may be desired.[2]Standard laboratory coat.
Large-Scale (kg) or Operations with High Dust Potential Heavy-duty nitrile or butyl rubber gloves.Chemical safety goggles and a face shield.[1]A fitted N95 respirator or higher is mandatory if not handled in a contained system.Chemical-resistant lab coat or apron over a standard lab coat.

Causality Behind PPE Choices:

  • Gloves: The goal is to prevent skin contact that can lead to irritation. Nitrile gloves offer good chemical resistance for incidental contact with many organic solids. For more prolonged handling or in large-scale operations, heavier-duty gloves are recommended to prevent tearing and degradation.

  • Eye Protection: This compound can cause serious eye irritation.[1] Chemical safety goggles provide a seal around the eyes to protect from airborne powder. A face shield is added in large-scale operations to protect the entire face from splashes or significant dust clouds.[1]

  • Respiratory Protection: The fine, powdered nature of this solid presents an inhalation hazard, leading to respiratory tract irritation.[1][2] The primary engineering control is a chemical fume hood, which captures dust at the source. In situations where ventilation is insufficient or significant dust is unavoidable, a respirator like an N95 is necessary to prevent inhalation.[3]

Step-by-Step Handling Protocol

This protocol ensures a systematic and safe approach to handling this compound, from preparation to cleanup.

Pre-Operational Safety Checks
  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and the airflow is optimal.

  • Assemble All Materials: Have the chemical, necessary solvents, glassware, and waste containers pre-labeled and within the fume hood before starting.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and emergency eye wash station.[1]

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical container.

Chemical Handling Workflow

The following diagram illustrates the logical flow of operations when handling this chemical.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup Prep1 Verify Fume Hood Operation Prep2 Assemble All Materials & Waste Containers Prep1->Prep2 Prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep2->Prep3 Handle1 Carefully Open Container to Minimize Dust Prep3->Handle1 Proceed to Handling Handle2 Weigh/Transfer Chemical Using Spatula Handle1->Handle2 Handle3 Close Primary Container Securely Handle2->Handle3 Clean1 Decontaminate Spatula & Glassware Handle3->Clean1 Proceed to Cleanup Clean2 Wipe Down Work Surface Clean1->Clean2 Clean3 Package & Label Waste Clean2->Clean3 Clean4 Remove PPE (Gloves Last) Clean3->Clean4 Clean5 Wash Hands Thoroughly Clean4->Clean5

Caption: Workflow for Safe Handling of this compound.

Post-Handling Decontamination
  • Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water to remove any residual powder.

  • Equipment Cleaning: Clean any spatulas or glassware that came into contact with the chemical.

  • PPE Removal: Remove protective gear in the correct order to avoid cross-contamination. The most critical step is to remove gloves last and dispose of them in the designated waste container.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]

Spill and Emergency Procedures

Preparedness is key to managing unexpected events safely.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep or shovel the spilled solid into a labeled container for disposal.[1]

    • Avoid generating dust during cleanup.[4]

    • Decontaminate the area as described above.

  • Major Spill (outside fume hood):

    • Evacuate unnecessary personnel from the area.[1]

    • Alert your institution's safety officer or emergency response team.

    • Only personnel with appropriate respiratory protection and protective equipment should manage the cleanup.[1]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Chemical Waste: All solid waste, including unused product and contaminated materials (e.g., weigh boats, gloves, wipes), must be collected in a clearly labeled, sealed container.

  • Disposal Method: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] Do not dispose of this chemical down the drain or in regular trash. Always follow your institution's and local environmental regulations.

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a robust safety culture within your organization. This commitment to meticulous handling and procedural integrity is the bedrock of trustworthy and reproducible scientific research.

References

  • Synquest Labs. (n.d.). This compound Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). This compound Safety Data Sheet.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2011, May 20). Material Safety Data Sheet.

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.